Delmitide

Catalog No.
S525597
CAS No.
287096-87-1
M.F
C59H105N17O11
M. Wt
1228.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delmitide

CAS Number

287096-87-1

Product Name

Delmitide

IUPAC Name

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C59H105N17O11

Molecular Weight

1228.6 g/mol

InChI

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1

InChI Key

SFGFYNXPJMOUHK-PKAFTLKUSA-N

SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N

solubility

Soluble in DMSO

Synonyms

Allotrap-1258; Rationally Designed Peptide-58; RDP-1258; RDP-5; RDP1258; RDP5; RDP 1258; RDP 5

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N

The exact mass of the compound Delmitide is 1227.8179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Delmitide mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide at a Glance

The table below summarizes the core technical information available for this compound.

Property Description
Known Mechanism Inhibits production of pro-inflammatory cytokines TNF-α, IFN-γ, and IL-12; up-regulates heme oxygenase 1 activity [1] [2].
Amino Acid Sequence d(Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-NH₂) [Note: Nie is Norleucine] [1] [2].
Modality A decapeptide composed of D-amino acids (d-isomer) [1] [2].
Primary Research Application Investigated for inflammatory conditions such as ulcerative colitis and chemotherapy-induced gastrointestinal toxicity [1] [2].

Experimental Insights and Protocols

Much of the understanding of this compound's function comes from in vivo studies. One standard protocol involves oral administration to mouse models.

G A Oral Administration of This compound B Systemic Action in Model Organism A->B C Inhibition of Pro-inflammatory Cytokine Production B->C E Up-regulation of Heme Oxygenase 1 (HO-1) B->E D Suppression of TNF-α, IFN-γ, IL-12 C->D F Reduction of: • Diarrhea • Mucosal Inflammation • Mortality D->F E->F

Experimental workflow of this compound's anti-inflammatory effects in vivo.

Detailed In Vivo Methodology

A typical study design to evaluate this compound's efficacy is as follows [2]:

  • Animal Model: Female BALB/c mice (9-10 weeks old).
  • Dosing: this compound is administered orally at 2.5, 5, or 10 mg/kg daily.
  • Disease Model: The study often involves inducing gastrointestinal toxicity or colitis. For example, toxicity can be induced by the chemotherapeutic agent CPT-11 (Irinotecan).
  • Key Readouts:
    • Clinical Symptoms: Monitor incidence of diarrhea and overall mortality.
    • Histopathology: Examine intestinal mucosa morphology to assess protection of villus and crypt structure.
    • Cytokine Analysis: Measure levels of TNF-α, IFN-γ, and IL-12 in tissue or serum (often via ELISA).
    • Apoptosis Assay: Evaluate inhibition of TNF-α-mediated apoptosis in the intestinal crypt compartment.

Research Implications and Future Directions

This compound represents a promising approach for treating inflammatory diseases by targeting cytokine production. The use of D-amino acids makes it more stable against proteolytic degradation in the body, which is a significant advantage for an orally administered peptide therapy [1] [2].

It's important to note that this mechanism—directly inhibiting the synthesis of multiple pro-inflammatory cytokines—is distinct from that of other anti-inflammatory peptides. For instance, human-derived peptides like LL-37 can modulate inflammation by neutralizing bacterial endotoxins like LPS and altering signaling pathways in immune cells [3].

References

Mechanism of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide works by modulating the immune response. It inhibits key pro-inflammatory cytokines and has shown efficacy in preclinical models.

Signaling Pathway and Immunomodulatory Mechanism

This compound's primary mechanism involves the suppression of pro-inflammatory signals and the promotion of anti-inflammatory activity, as illustrated below:

G This compound This compound Cytokine_Inhibition Inhibition of TNF-α, IFN-γ, IL-12 This compound->Cytokine_Inhibition HO1_Upregulation Upregulation of Heme Oxygenase 1 This compound->HO1_Upregulation Anti_Inflammatory Anti-inflammatory Effect Cytokine_Inhibition->Anti_Inflammatory HO1_Upregulation->Anti_Inflammatory

This compound's immunomodulatory mechanism of action

Detailed Experimental Protocol and In Vivo Efficacy

The protective effects of this compound were demonstrated in a study on chemotherapy-induced gastrointestinal toxicity [1] [2]:

  • Animal Model: Female BALB/c mice (9-10 weeks old) [1] [2]
  • Chemotherapy Agent: CPT-11 (Irinotecan), which induces severe diarrhea and intestinal inflammation [1] [2]
  • Treatment: this compound administered orally daily at doses of 2.5, 5, and 10 mg/kg [1] [2]
  • Key Findings: The following table summarizes the quantitative results from this preclinical study:
Parameter Measured Result
Diarrhea Incidence Significantly reduced in a dose-dependent manner [1] [2]
Mortality Attenuated; animal survival enhanced [1] [2]
Mucosal Morphology Villus and crypt structure preserved [1] [2]
Pro-inflammatory Cytokines CPT-11-induced overexpression of TNF-α, IFN-γ, and IL-12 was reduced [1] [2]
Tumor Burden Significantly reduced in a spontaneously metastatic model [1] [2]

Clinical Development Timeline

The clinical development journey of this compound, from preclinical studies to its eventual discontinuation, can be visualized as follows:

G Preclinical Preclinical Research Phase2_UC Phase 2 Trial (Ulcerative Colitis) Preclinical->Phase2_UC Phase2_CD Phase 2 Trial (Crohn's Disease) Preclinical->Phase2_CD Discontinued Development Discontinued Phase2_UC->Discontinued Phase2_CD->Discontinued

This compound clinical development history

While clinical development for gastrointestinal diseases has stopped, one supplier suggests ongoing non-clinical research explores its potential in cancer immunotherapy and regenerative medicine, focusing on its ability to modulate the tumor microenvironment and promote tissue repair [3].

References

Delmitide discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide (RDP58) Overview

This compound, also known as RDP58, is a novel D-amino acid decapeptide designed as a potent anti-inflammatory agent, primarily investigated for the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis [1] [2].

The table below summarizes its core characteristics:

Attribute Description
Other Name RDP58 [2]
Sequence Type 10 D-amino acid peptide [2]
Design Method Computer-aided rational design based on HLA-derived peptides [2]
Primary Mechanism Inhibits pro-inflammatory cytokine production (TNF-α, IFN-γ, IL-2, IL-12) at a post-transcriptional step [2]
Molecular Target Disrupts the formation of the MyD88/IRAK/TRAF6 protein complex, a key step in early cell signaling [2]
Key Indications Crohn's disease, Ulcerative colitis (potential) [1] [2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effect through a unique, locally acting mechanism. It inhibits the synthesis of key pro-inflammatory cytokines without altering their mRNA expression, indicating it acts at a post-transcriptional step [2].

More specifically, it targets the early signal transduction pathways activated by Toll-like receptors. The diagram below illustrates the signaling pathway that this compound disrupts.

G TLR Toll-like Receptor (TLR) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK p38/JNK (MAPK pathway) TRAF6->MAPK Leads to Transcription AP-1, NF-κB Activation MAPK->Transcription Cytokines Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-2, IL-12) Transcription->Cytokines This compound This compound (RDP58) Inhibition This compound->MyD88 Disrupts This compound->IRAK Disrupts This compound->TRAF6 Disrupts

Diagram 1: this compound inhibits pro-inflammatory cytokine production by disrupting the MyD88/IRAK/TRAF6 complex formation, preventing downstream MAPK signaling and transcription factor activation [2].

Pharmacological Profile and Key Evidence

Research indicates that this compound is not systemically bioavailable and is well-tolerated, acting locally in the gastrointestinal tract after oral administration [2]. Its efficacy has been demonstrated in preclinical models.

The table below summarizes key pharmacological findings:

Aspect Findings
In Vitro Effects Led to decreased IFN-γ and TNF production by biopsies and lamina propria mononuclear cells from Crohn's disease patients [2].
In Vivo Efficacy In rats with TNBS-induced colitis, oral RDP58 therapy reduced diarrhea and weight loss, and improved histological and macroscopic inflammation scores [2].
Toxicology & PK Studies in dogs and mice showed little to no systemic absorption, even with an irritated gastrointestinal tract. It was found to be safe and well-tolerated [2].

Research Gaps and Future Directions

The search results, while informative, lack the depth required for a full technical whitepaper. Key information that is currently missing includes:

  • Detailed Discovery Workflow: The specific computational models, HLA-peptide design rationale, and initial screening data used to discover this compound are not detailed.
  • Comprehensive Experimental Protocols: Full methodologies for key experiments (e.g., binding assays, specific animal study protocols) are not provided.
  • Clinical Development Data: Information on clinical trial phases, results, and current regulatory status is absent from these results.
  • Synthesis and Manufacturing Data: Details on the solid-phase peptide synthesis (SPPS) process, purification, and characterization specific to this compound are not available.

Research Strategy Suggestions

To build a more complete profile of this compound, you may find the following strategies helpful:

  • Search Patent Databases: Use platforms like Google Patents with keywords "RDP58," "this compound," and the inventor name "Buelow R" to find the original patent documents, which often contain extensive experimental data and synthetic routes.
  • Retrieve Foundational Papers: The references cited in [2] (Travis et al., 2005; Bourreille et al., 2003; Murthy et al., 2002) are crucial. You can search for these papers by title on platforms like PubMed or Google Scholar to access the primary research.
  • Explore Clinical Trial Registries: Search clinicaltrials.gov for "RDP58" or "this compound" to find any records of past or ongoing clinical trials and their outcomes.

References

Core Characteristics of Delmitide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental molecular and application data for Delmitide:

Attribute Description
IUPAC Name/Common Name This compound (also known as RDP58) [1].
CAS Number 287096-87-1 [1].
Molecular Formula C59H105N17O11 [1].
Molecular Weight 1228.57 g/mol [1].
Chemical Structure A decapeptide (10-amino acid peptide) composed of D-isomer amino acids [1].
Primary Biological Activity Potent anti-inflammatory immunomodulator [1].
Key Therapeutic Associations Ulcerative colitis, Cytokine storm (e.g., in COVID-19, sepsis) [1] [2].

Mechanism of Action & Biological Function

This compound functions as an orally active peptide that modulates the immune system through multiple pathways.

Functional Aspect Experimental Findings & Implications
Cytokine Inhibition Orally inhibits production of key pro-inflammatory cytokines: TNF-α, IFN-γ, and IL-12 [1].
Targeted Signaling Pathways Mechanisms may involve MAPK, PI3K-Akt, and Cytokine-cytokine receptor interaction pathways [3].
Enzyme Induction Up-regulates the activity of heme oxygenase 1, an enzyme with cytoprotective and anti-inflammatory properties [1].
Therapeutic Application Proposed as a combination therapy to block TNF and IFN-γ signaling to inhibit "PANoptosis," a central cell death process in cytokine storms [2].

Pre-Clinical Experimental Data

Substantial in vivo evidence supports the efficacy of this compound.

Experimental Context Protocol & Outcome Summary
In Vivo Model BALB/c mice (female, 9-10-week-old) [1].
Dosing & Administration Oral administration at 2.5, 5, and 10 mg/kg, delivered daily [1].
Induced Condition CPT-11 (chemotherapy drug)-induced diarrhea, mucosal inflammation, and mortality [1].

| Key Results | - Reduced diarrhea and GI toxicity in a dose-dependent manner.

  • Attenuated overexpression of TNF-α, IFN-γ, and IL-12.
  • Preserved intestinal mucosa structure and inhibited apoptosis.
  • Enhanced survival in tumor-bearing mice [1]. |

Experimental Workflow for In Vivo Validation

The diagram below summarizes the key stages of the pre-clinical in vivo study on this compound.

G cluster_1 Dosing Regimen cluster_2 Measured Endpoints Start Start: In Vivo Study A Animal Model BALB/c mice Start->A B Induce Condition CPT-11 Chemotherapy A->B C Administer Compound Oral this compound B->C D Data Collection C->D C1 Doses: 2.5, 5, 10 mg/kg Frequency: Daily E Analysis & Outcome D->E D1 Diarrhea Incidence Mucosal Morphology Cytokine Levels (TNF-α, IFN-γ, IL-12) Animal Survival

In vivo workflow for this compound efficacy validation.

Research Implications and Future Directions

This compound represents a promising therapeutic approach for conditions driven by excessive inflammation. Its oral bioavailability and novel mechanism of action distinguish it from other biological inhibitors. Research suggests it holds potential for drug repurposing, particularly in managing cytokine storms associated with COVID-19 and other inflammatory conditions [2]. Future work should focus on elucidating its precise molecular targets using techniques like NMR for structural dynamics [4] and validating efficacy in human clinical trials.

References

Core Molecular Properties of Delmitide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental physicochemical and regulatory characteristics of Delmitide.

Property Specification
Systematic Name This compound (also known as RDP58) [1] [2]
CAS Number 287096-87-1 [1] [2]
Molecular Type Synthetic decapeptide composed of D-amino acids [2]
Molecular Formula C59H105N17O11 (approximate, based on sequence) [1] [2]
Molecular Weight ~1156 g/mol (approximate) [2]
Purity ≥ 98% (as verified by HPLC) [2]
Appearance White to off-white lyophilized powder [2]
Solubility Soluble in water, PBS, and DMSO [2]
Storage Conditions -20°C, in a dry and light-protected environment [2]
Manufacturing Standard GMP (Good Manufacturing Practice) [2]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by modulating cytokine production and activating protective cellular pathways [2]. Its unique D-amino acid structure confers resistance to proteolytic degradation in the gastrointestinal tract, enabling oral administration [2].

The diagram below illustrates the core signaling pathways modulated by this compound.

G cluster_cytokine_inhibition Cytokine Suppression cluster_cytoprotection Cytoprotection & Repair This compound This compound TNF_Alpha TNF-α This compound->TNF_Alpha Inhibits IFN_Gamma IFN-γ This compound->IFN_Gamma Inhibits IL_12 IL-12 This compound->IL_12 Inhibits HO_1_Activation HO-1 Up-regulation This compound->HO_1_Activation Activates Immune_Homeostasis Restoration of Immune Homeostasis TNF_Alpha->Immune_Homeostasis Th1_Response Inhibition of Th1-driven Response IFN_Gamma->Th1_Response IL_12->Th1_Response Tissue_Repair Tissue Repair & Barrier Function HO_1_Activation->Tissue_Repair Antioxidant Antioxidant Activity HO_1_Activation->Antioxidant Tissue_Repair->Immune_Homeostasis Th1_Response->Immune_Homeostasis

This compound modulates immune response by suppressing pro-inflammatory cytokines and activating heme oxygenase-1 (HO-1) for cytoprotection. [2]

Primary Research & Experimental Applications

This compound has been primarily investigated for its therapeutic potential in immune-mediated inflammatory diseases.

  • Ulcerative Colitis and IBD Research: The primary research focus is on ulcerative colitis (UC) and inflammatory bowel disease (IBD) models [1] [2]. In preclinical studies, oral administration of this compound has demonstrated efficacy in reducing colonic mucosal damage, suppressing inflammation, and restoring epithelial barrier function [2]. Its oral bioavailability is a key feature for these applications [2].
  • Other Inflammatory Conditions: Research has extended to other autoimmune and inflammatory models, including rheumatoid arthritis, psoriasis, and systemic inflammatory syndromes [2]. The rationale is that its mechanism of cytokine regulation is applicable to a range of conditions driven by TNF-α, IFN-γ, and IL-12 [2].

Experimental Data and Protocols

The search results provide a general overview of this compound's properties but do not contain detailed experimental protocols or raw quantitative data (e.g., specific IC50 values, pharmacokinetic parameters, or full experimental workflows) from primary literature. The available information suggests key areas of experimental focus:

  • In Vivo Models: Efficacy is typically evaluated in oral dosing models of colitis (e.g., in rodents), where parameters like disease activity index, histological scoring of inflammation, and cytokine levels are measured [2].
  • In Vitro Assays: The mechanism is studied through cytokine suppression assays in immune cell cultures, measuring the reduction of TNF-α, IFN-γ, and IL-12, and through analysis of heme oxygenase-1 (HO-1) expression levels [2].

Conclusion and Research Outlook

This compound is a well-characterized synthetic D-isomer decapeptide with a defined mechanism of action centered on cytokine modulation and HO-1 activation. Its oral bioavailability and targeted anti-inflammatory profile make it a valuable research tool for investigating novel therapeutic strategies for ulcerative colitis and other chronic inflammatory diseases [2].

References

Delmitide: Scientific Overview at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core scientific background of Delmitide.

Aspect Description
General Description A novel anti-inflammatory synthetic peptide (decapeptide) composed of D-amino acids [1].
Mechanism of Action Inhibits synthesis of pro-inflammatory cytokines (TNF-α, IFNγ, IL-2) by disrupting cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex [2] [1].
Therapeutic Indications (Investigated) Ulcerative Colitis, Crohn's Disease [3] [2] [4]. Also researched for other inflammatory conditions (e.g., atopic dermatitis, multiple sclerosis) [3].
Development Status Discontinued (Phase 2 for Ulcerative Colitis and Crohn's Disease) [3] [2].

| Key Chemical Identifiers | CAS Registry: 287096-87-1 [5] [4] Molecular Formula: C59H105N17O11 [5] [4] Molecular Weight: 1227.82 Da (monoisotopic) [5] |

Clinical Trial Efficacy and Design

A Phase 2 clinical trial demonstrated the potential efficacy of this compound (then referred to as RDP58) for ulcerative colitis. The table below outlines the trial design and key outcomes.

Trial Element Details
Trial Design Double-blind, randomized, multicenter, active-control, 56-day study [6].
Patient Population Patients with moderately active ulcerative colitis [6] [1].

| Treatment Arms | 1. RDP58 (200 mg/day) + Mesalazine (2.4 g/day) 2. RDP58 (600 mg/day) + Mesalazine (2.4 g/day) 3. Mesalazine (4.8 g/day) [6] | | Primary Endpoint | Induction of complete remission at Day 56 [6]. | | Key Efficacy Results | In a related study, treatment success was 71% (200 mg) and 72% (300 mg) vs. 43% for placebo (P=0.016). Histology scores improved significantly (P=0.002) [1]. | | Safety Profile | Adverse events were no different between RDP58 and placebo, indicating it was safe and well-tolerated [1]. |

Chemical and Physical Properties

For researchers working with the compound, here are its detailed chemical and physical properties.

Property Details
Synonyms RDP58, Allotrap 1258, Rationally Designed Peptide 58 [3] [4]
Sequence (Short) d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH2) [4]
Storage -20°C, keep away from moisture [4]
SMILES CCCC[C@@H](NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCNC(N)=N)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@H](N)CCCNC(N)=N)C(=O)NCC(=O)N[C@H](CC1=CC=C(O)C=C1)C(N)=O [5]
InChI Key SFGFYNXPJMOUHK-PKAFTLKUSA-N [5]

Experimental Pathway Visualization

The following diagram illustrates the signaling pathway targeted by this compound, as described in the search results.

G InflammatoryStimulus Inflammatory Stimulus TLR Toll-like Receptor (TLR) InflammatoryStimulus->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway Activation TRAF6->MAPK NFkB NF-κB Pathway Activation TRAF6->NFkB CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IFNγ, IL-2) MAPK->CytokineProduction NFkB->CytokineProduction This compound This compound (RDP58) This compound->MyD88 Disrupts Complex Formation

This pathway illustrates how this compound acts upstream to inhibit the production of multiple pro-inflammatory cytokines.

Information for Further Research

  • Key Takeaway: this compound represents a novel, pathway-specific approach to suppressing inflammation, differing from biologic TNF inhibitors. Its oral administration and favorable safety profile made it an attractive candidate [1].
  • Research Status Note: Although development appears to be discontinued [3] [2], the mechanism of action remains scientifically valuable for designing new anti-inflammatory therapies targeting the MyD88-IRAK-TRAF6 axis.
  • Commercial Availability: The compound is listed by chemical suppliers like TargetMol and ImmunoMart for research purposes only [7] [4].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide exerts its effects by intervening in a critical early stage of the inflammatory signaling cascade. The following diagram illustrates this mechanism and the point of inhibition by this compound.

G TLR TLR/IL-1R Activation MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK p38/JNK MAPK Pathways TRAF6->MAPK NFkB NF-κB & AP1 Activation MAPK->NFkB Cytokines TNF-α, IFN-γ, IL-2, IL-12 Production NFkB->Cytokines RDP58 This compound (RDP58) RDP58->TRAF6 Inhibits

Diagram of this compound inhibiting the MyD88/IRAK/TRAF6 complex formation.

As shown in the diagram, the mechanism can be broken down as follows:

  • Pathway Initiation: Inflammatory signals from Toll-like receptors (TLR) or the interleukin-1 receptor (IL-1R) trigger the recruitment of the adaptor protein MyD88 [1].
  • Complex Formation: MyD88 recruits and phosphorylates IRAK (Interleukin-1 Receptor-Associated Kinase), which then associates with TRAF6 (Tumor Necrosis Factor Receptor-Associated Factor 6) [1].
  • Point of Inhibition: this compound specifically targets and disrupts the formation of this MyD88/IRAK/TRAF6 complex. This action occurs upstream of the MAPK pathways, preventing the signal from propagating further [1].
  • Downstream Effects: By blocking this crucial complex, this compound inhibits the subsequent activation of the p38 and JNK MAPK pathways and the transcription factors NF-κB and AP1. This ultimately leads to the reduced synthesis of key proinflammatory cytokines like TNF-α and IFN-γ [1].

Quantitative Clinical Trial Data

The efficacy of this compound has been evaluated in clinical trials for ulcerative colitis. The table below summarizes the key outcomes from a Phase 2 concept study.

Trial Arm Treatment Success Rate Histology Score Improvement Adverse Events (Mean ± SD)
Placebo 43% (13/30) -- 3.3 ± 2.4 [2]
RDP58 200 mg 71% (22/31) Significant (P=0.002) Not Specified [2]
RDP58 300 mg 72% (23/32) Significant (P=0.002) 2.7 ± 1.4 [2]

Treatment success was defined as a simple clinical colitis activity index score of ≤3 at day 28 [2].

Key Experimental Protocols

The primary evidence for this compound's efficacy and mechanism comes from a range of experimental models. The following table outlines the core methodologies used in these investigations.

Experiment Type Key Model/Subjects Primary Endpoints & Assessments Administration Details
In Vitro Studies Cell lines; biopsies and lamina propria mononuclear cells from Crohn's disease patients [1]. Measurement of cytokine (IFN-γ, TNF) production reduction [1]. N/A
In Vivo Animal Studies Rats with TNBS-induced colitis; dextran sulphate mouse model of chronic colitis [1]. Diarrhea, weight loss, macroscopic and histological inflammation scores, crypt scores, and re-epithelialization [1]. Oral administration [1].
Human Clinical Trials Patients with mild to moderate active ulcerative colitis [2]. Clinical activity index, sigmoidoscopy scores, histology scores, and safety measures [2]. Oral administration at 100, 200, and 300 mg doses over 28 days [2].

Based on the search results, detailed molecular binding assays or specific structural interaction studies for this compound were not available. The evidence for its mechanism is largely derived from observed downstream effects on complex formation and cytokine production.

Research and Development Status

Despite promising early and mid-stage results, development of this compound for its primary indications appears to be discontinued [3] [4]. As of the latest updates, the highest reported development phase for ulcerative colitis and Crohn's disease was Phase 2, with no recent progress reported since approximately 2010 [3] [4].

References

Delmitide (RDP58) Preclinical Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information available for Delmitide, which is a rationally designed, orally active D-isomer decapeptide [1].

Parameter Details
Synonyms RDP58 acetate [1]
CAS Number 501019-16-5 [1]
Amino Acid Type D-isomer decapeptide [1]
Primary Mechanism of Action Potent inhibitor of inflammatory signaling; disrupts the MyD88–IRAK–TRAF6 complex, leading to reduced production of TNF-α, IFN-γ, and IL-12. Also up-regulates heme oxygenase-1 [1].
Key Preclinical Findings Significant clinical success and histological improvement in randomized trials of ulcerative colitis at 200–300 mg doses; effectively reduces inflammation in dermatitis models [1].
Experimental Applications Ulcerative colitis research, inflammatory skin models, cytokine pathway analysis (NF-κB, MAPK, MyD88), oxidative stress studies [1].

Experimental Protocols and Handling

For researchers planning in vitro or in vivo experiments, the following methodologies and handling procedures are recommended based on the available technical data [1].

  • Stock Solution Preparation: Dissolve this compound acetate in sterile water or buffer to achieve concentrations between 1–10 mM. Gentle heating (37°C) or brief ultrasonic treatment may assist solubilization. Solutions should be filtered through a 0.22 µm filter for sterility [1].
  • Assay Design: For in vitro studies, employ dose-response experiments to establish the IC₅₀ for cytokine suppression (e.g., TNF-α, IL-12). Time-course sampling is recommended for comprehensive cytokine profiling. The use of low-binding labware is advised to prevent peptide loss [1].
  • In Vivo Modeling: In ulcerative colitis models, this compound has been administered orally. The provided data suggests efficacy at doses of 200–300 mg in clinical trials, which can inform dosing strategies in preclinical animal models [1].

Proposed Workflow for this compound Research

The following diagram outlines a generalized experimental workflow for investigating this compound's effects, from initial setup to mechanistic analysis. This is a synthesis based on the described mechanisms and applications [1].

G cluster_1 Mechanistic Analysis Points cluster_2 Functional Readouts Start Inflammatory Stimulus (e.g., LPS) A Cell/Animal Model (e.g., Colitis Model) Start->A B This compound Treatment (Oral Administration) A->B C Sample Collection (Tissue, Blood, Cells) B->C D Mechanistic Analysis C->D E Functional Readout C->E F Data Synthesis D->F D1 Cytokine Levels (ELISA, qPCR) D->D1 D2 Protein Complexes (e.g., MyD88-IRAK) D->D2 D3 HO-1 Expression (Western Blot) D->D3 E->F E1 Histological Scoring E->E1 E2 Disease Activity Index E->E2

Proposed workflow for evaluating this compound's anti-inflammatory effects, from model establishment to data synthesis.

Research Implications and Future Directions

The available data positions this compound as a promising candidate for inflammatory diseases, with a unique mechanism that targets upstream signaling [1]. Future research should focus on:

  • Independent Validation: The primary need is for independent, peer-reviewed preclinical studies to confirm the mechanism and efficacy.
  • Broader Indications: Exploring its potential in other inflammatory conditions driven by similar pathways, such as Crohn's disease or psoriasis.
  • Combination Therapies: Investigating synergistic effects with anti-TNF antibodies or other biologics to enhance efficacy or reduce side effects [1].

References

Product Specifications and Available Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for Delmitide acetate from a commercial supplier [1]. This information is crucial for characterization and handling once the peptide is synthesized.

Parameter Details
Product Name This compound acetate (RDP58 acetate)
CAS Number 501019-16-5
Sequence Type Rationally designed, orally active D-decapeptide
Purity ≥ 98.55% (HPLC, GMP-grade)
Form Lyophilized powder; white to off-white solid
Molecular Weight ~1288.62 g/mol
Solubility Soluble in water (~6-8 mg/mL); gentle heating or sonication may help
Storage -20°C, dry, dark conditions; avoid repeated freeze-thaw cycles
Key Application Ulcerative colitis and inflammation research

Proposed General Synthesis Workflow

Although a specific protocol for this compound was not found, it is a decapeptide composed entirely of D-amino acids. The synthesis would almost certainly be performed using Fmoc Solid-Phase Peptide Synthesis (SPPS), which is the industry standard [2] [3] [4]. The following diagram illustrates the core, iterative cycle of this method.

Fmoc_SPPS Start Start: Resin Swelling Deprotection Fmoc Deprotection (Reagent: Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (Solvent: DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activating Agents: HOBt/DIC, HATU/DIPEA, etc.) Wash1->Coupling Wash2 Wash Resin (Solvent: DMF) Coupling->Wash2 CycleComplete Cycle Complete: One AA Added to Chain Wash2->CycleComplete Repeat for next AA CycleComplete->Deprotection For n-cycle peptide

Key Steps in Fmoc-SPPS:
  • Solid Support: The synthesis begins by attaching the first D-amino acid to an insoluble resin (e.g., 2-chlorotrityl chloride resin or Rink amide resin) inside a reaction vessel [4].
  • Elongation Cycle: The peptide chain is elongated from the C-terminus to the N-terminus by repeating the cycle shown above for each additional D-amino acid.
    • Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed with a reagent like piperidine to free the amino group for the next coupling [2] [5].
    • Washing: The resin is washed to remove deprotection byproducts (a step that modern "in-situ" protocols seek to minimize) [2].
    • Coupling: The next Fmoc-D-amino acid is activated and coupled to the growing chain. Common activating agents include HATU with DIPEA, or HOBt with DIC [5].
  • Final Cleavage and Purification:
    • Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail like TFA (Trifluoroacetic Acid), which also removes permanent side-chain protecting groups [5].
    • Precipitation & Purification: The crude peptide is precipitated in cold diethyl ether, redissolved, and purified, typically using preparative HPLC.
    • Analysis: The final product is analyzed by analytical HPLC and Mass Spectrometry to confirm identity and purity (≥98.55%) [3] [1].

Post-Synthesis Handling and Analysis

For researchers working with the synthesized peptide, the following workflow details the key steps for handling, quality control, and initial experimental setup.

Handling_Analysis Lyophilized Lyophilized Peptide Reconstitution Reconstitution Lyophilized->Reconstitution 1. Use sterile water 2. Gentle heat/sonication QC_Analysis Quality Control & Analysis Reconstitution->QC_Analysis Clear solution AssayPrep Assay Preparation QC_Analysis->AssayPrep Purity and Identity Confirmed HPLC HPLC Analysis (Confirm Purity ≥98%) MS Mass Spectrometry (Confirm Identity)

Protocol Notes:
  • Solubility: If the peptide does not dissolve easily in sterile water, brief sonication in a water bath or gentle warming to 37°C can be used [1].
  • Storage: For long-term stability, store the lyophilized powder at -20°C. Aliquot reconstituted solutions to avoid repeated freeze-thaw cycles [1].
  • Sterility: For cell-based assays, filter-sterilize the solution using a 0.22 µm filter [1].

Research Applications and Mechanism

Understanding the biological context is vital for applying the synthesis protocol effectively. This compound is an anti-inflammatory peptide, not an antimicrobial peptide.

  • Primary Research Application: It is extensively studied in models of ulcerative colitis, showing efficacy in reducing inflammation at doses of 200-300 mg in clinical trials [1].
  • Mechanism of Action: It functions as a potent inhibitor of inflammatory signaling. Its key action is disrupting the MyD88–IRAK–TRAF6 complex, which is a critical early step in the activation of the NF-κB pathway. This leads to the suppression of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-12. It also upregulates the cytoprotective enzyme heme oxygenase-1 [1].

References

Peptide Information and Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide Acetate (RDP58 Acetate) is a rationally designed, orally active decapeptide composed entirely of d-amino acids, which contributes to its stability against proteolytic degradation [1]. It exhibits potent immunomodulatory and anti-inflammatory activity, making it valuable for researching inflammatory conditions like ulcerative colitis and inflammatory skin models [1].

Preparation of Stock Solution:

  • Reconstitution: Use sterile, endotoxin-free water or an appropriate aqueous buffer (e.g., PBS, pH 7.4) to dissolve the lyophilized powder to a concentration of 1–10 mM [1].
  • Solubilization: The peptide is soluble in water at approximately 6–8 mg/mL. Gently vortex the mixture. If needed, briefly warm the solution in a 37°C water bath or use a low-power ultrasonic bath for less than 1 minute to aid dissolution [1].
  • Sterilization: For cell culture assays, filter the stock solution through a 0.22 µm sterile filter into a fresh, sterile vial [1].
  • Aliquoting and Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For working dilutions, prepare fresh from the stock aliquot on the day of the experiment [1].

Cell-Based Assay Protocols

Cytokine Inhibition Assay in Immune Cells

This assay quantifies the suppression of pro-inflammatory cytokines in stimulated immune cells, a core pharmacological effect of this compound.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs), murine macrophages (e.g., RAW 264.7 cell line), or human THP-1-derived macrophages.
  • Cell Plating: Plate cells in complete growth medium in 96-well or 24-well tissue culture plates. Allow cells to adhere overnight.
    • For ELISA: Use 96-well plates at a density of ~2-5 x 10^5 cells/well.
    • For qPCR: Use 24-well plates at a density of ~5 x 10^5 cells/well.
  • Pre-treatment: Pre-incubate cells with a dilution series of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours [1].
  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or other relevant agonists to induce inflammation.
  • Incubation: Continue incubation for a further 6-24 hours (optimize based on the cytokine and cell type).
  • Harvest:
    • For ELISA: Centrifuge culture plates and collect the supernatant for cytokine analysis.
    • For qPCR: Lyse cells directly in the well for RNA extraction and subsequent gene expression analysis.
Mechanism of Action: MyD88-IRAK-TRAF6 Complex Disruption

This assay investigates the upstream molecular mechanism by which this compound modulates inflammatory signaling.

  • Cell Line: HEK293T cells are suitable for transfection and protein interaction studies.
  • Transfection: Co-transfect cells with plasmids encoding MyD88, IRAK, and TRAF6, often with relevant tags (e.g., FLAG, HA) for detection.
  • Treatment: 24-48 hours post-transfection, treat cells with this compound (e.g., 10 µM and 50 µM) for a predetermined period (e.g., 4-6 hours).
  • Cell Lysis and Immunoprecipitation (IP): Lyse cells using a non-denaturing lysis buffer. Perform IP using an antibody against the tag on one of the proteins (e.g., anti-FLAG M2 affinity gel).
  • Analysis: Analyze the immunoprecipitated complexes and total cell lysates by Western blotting. Probe for all three complex components to assess disruption.
Heme Oxygenase-1 (HO-1) Induction Assay

This assay evaluates the cytoprotective and antioxidant activity of this compound.

  • Cell Line: Human epithelial cell lines (e.g., Caco-2, HT-29) or macrophages.
  • Plating and Treatment: Plate cells and treat with a dilution series of this compound upon reaching ~70% confluency.
  • Incubation: Incubate for 12-48 hours to allow for protein induction.
  • Detection:
    • Western Blotting: Lyse cells and detect HO-1 protein levels using a specific anti-HO-1 antibody.
    • qPCR: Extract RNA and measure HO-1 (HMOX1) gene expression levels.

Data Analysis and Interpretation

The table below outlines key parameters and expected outcomes for this compound in vitro assays.

Assay Type Key Readout Expected Outcome with this compound Positive Control
Cytokine Inhibition TNF-α, IFN-γ, IL-12 levels (ELISA/qPCR) Dose-dependent suppression Dexamethasone
Pathway Disruption Co-IP of MyD88-IRAK-TRAF6 Reduced complex formation Not specified
HO-1 Induction HO-1 protein/gene expression (Western Blot/qPCR) Dose-dependent upregulation Cobalt Protoporphyrin (CoPP)

Dose-Response Analysis: Fit data using a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC₅₀) for cytokine suppression or the half-maximal effective concentration (EC₅₀) for HO-1 induction. Typical efficacious concentrations in research are in the low micromolar range [1].

Troubleshooting and Best Practices

  • Low Activity: Verify peptide solubility and avoid aggressive dissolution methods that may degrade the peptide. Confirm the absence of endotoxin in reconstitution buffers for immune cell assays.
  • High Background Signal: Include relevant controls (e.g., vehicle-only and stimulus-only controls). Titrate the inflammatory stimulus (e.g., LPS) to establish a robust but not saturated signal.
  • Cell Toxicity: Always run a parallel cell viability assay (e.g., MTT, Alamar Blue) alongside treatment, especially at higher concentrations (>50 µM), to ensure observed effects are not due to cytotoxicity.

Experimental Workflow Diagram

The following diagram visualizes the key stages of planning and executing this compound in vitro assays.

G Start Assay Planning A Reconstitute this compound in sterile water Start->A B Prepare serial dilutions (1-100 µM range) A->B C Plate and pre-treat cells with this compound B->C D Stimulate with inflammatory agent (e.g., LPS) C->D E Harvest samples (Supernatant/Cell Lysate) D->E F Analyze readouts: ELISA, qPCR, Western Blot E->F End Data Analysis & IC₅₀/EC₅₀ Calculation F->End

Mechanism of Action Diagram

This diagram illustrates the proposed molecular mechanism of this compound, summarizing its immunomodulatory effects.

G LPS Inflammatory Stimulus (e.g., LPS) MyD88 MyD88 LPS->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-12) NFkB->Cytokines HO1 Heme Oxygenase-1 (HO-1) Upregulation This compound This compound This compound->MyD88 Disrupts Complex This compound->HO1 Induces

References

Strategies for Peptide Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

While direct information on Delmitide is unavailable, established approaches for developing peptide-based therapeutics can be applied. The table below summarizes key challenge areas and potential strategies based on current research.

Challenge Area Description Potential Strategy
Proteolytic Stability Susceptibility to enzymatic degradation limits peptide half-life [1]. Incorporate D-amino acids or β-amino acids into sequence to create protease-resistant mimetics [1].
Delivery & Bioavailability Parenteral administration often required; oral delivery is challenging [1]. Utilize encapsulation systems (e.g., plant-derived messenger packs) to protect peptides and facilitate targeted delivery [2].
Surface Functionalization For medical device coatings to prevent biofilm formation [3]. Covalent immobilization of peptides onto surfaces using specific chemical linkers [3].

Conceptual Experimental Workflow

Based on general peptide development practices, here is a proposed high-level workflow for evaluating this compound delivery systems. This requires adaptation and optimization with specific reagents and conditions.

cluster_0 Formulation Design cluster_1 In Vitro Characterization cluster_2 In Vitro Bioactivity Assay Start Start: Define Experimental Objective F1 Formulation Design Start->F1 F2 In Vitro Characterization F1->F2 C1 Select Delivery Platform (e.g., nanoparticulate, implant) F3 In Vitro Bioactivity Assay F2->F3 D1 Physicochemical Analysis (Particle Size, Zeta Potential) F4 Data Analysis & Iteration F3->F4 E1 Cell Culture Model End Lead Candidate Selection F4->End C2 Choose Excipients & Stabilizers C3 Protease-Resistance Modifications (D-amino acids, cyclization) D2 Drug Loading & Encapsulation Efficiency D3 Release Kinetics Profile (PBS, Simulated Biological Fluids) E2 Dose-Response & IC50/EC50 E3 Mechanistic Studies (e.g., Pathway Inhibition/Activation)

References

Delmitide Manufacturing Process: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Background

Delmitide (RDP58, CAS 287096-87-1) represents a significant advancement in the development of novel peptide therapeutics for managing complex inflammatory disorders. This synthetic decapeptide composed of D-amino acids exemplifies a modern approach to immunomodulation, offering a targeted mechanism that differs fundamentally from broad-spectrum immunosuppressants. As research continues to demonstrate its potential across multiple disease models, establishing robust and reproducible manufacturing processes becomes increasingly critical for both preclinical and clinical development. The unique structural characteristics of this compound, particularly its D-isomer configuration, confer enhanced metabolic stability and oral bioavailability compared to conventional L-amino acid peptides, making it an attractive candidate for oral formulation in gastrointestinal inflammatory conditions [1].

The therapeutic promise of this compound is particularly evident in its potential application for ulcerative colitis, Crohn's disease, and other immune-inflammatory disorders where cytokine dysregulation plays a pathogenic role. Unlike traditional anti-inflammatory agents that often cause broad immunosuppression, this compound functions through selective cytokine modulation, specifically targeting key pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (IL-12) while simultaneously enhancing protective cellular mechanisms such as heme oxygenase-1 (HO-1) activity [1] [2]. This targeted mechanism offers the potential for effective disease management with reduced side effects, positioning this compound as a promising therapeutic candidate worthy of comprehensive manufacturing development.

These application notes provide detailed methodologies and protocols to support researchers in the consistent production, analysis, and application of this compound for investigational purposes. The information contained herein integrates current scientific knowledge with practical manufacturing considerations to facilitate the advancement of this compound through the drug development pipeline.

Chemical and Physical Properties

This compound possesses distinct chemical characteristics that directly influence its manufacturing process, analytical methods, and research applications. The peptide is synthesized exclusively using D-amino acids, a design feature that significantly enhances its metabolic stability and oral bioavailability by conferring resistance to proteolytic degradation in the gastrointestinal tract. This structural advantage makes this compound particularly suitable for oral administration in experimental models of gastrointestinal inflammation [1].

The molecular characteristics and basic properties of this compound are summarized in the following table:

Table 1: Chemical and Physical Properties of this compound

Parameter Specification Reference
CAS Number 287096-87-1 [1] [2]
Synonyms RDP58, Allotrap 1258 [2]
Amino Acid Configuration D-isomer decapeptide [1]
Molecular Formula C~59~H~105~N~17~O~11~ [2]
Molecular Weight 1228.59 g/mol [2]
Appearance White to off-white lyophilized powder [1]
Purity ≥98% (HPLC verified) [1] [2]
Solubility Soluble in water, PBS, DMSO [1]
Storage Conditions -20°C, dry, light-protected [1] [2]
Stability Stable for ≥24 months in lyophilized form [1]

The amino acid sequence of this compound has been identified as H-D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH₂ [2]. This sequence contains multiple norleucine (Nle) residues and two arginine residues, creating a specific molecular architecture that facilitates its immunomodulatory activity. The C-terminal amidation further enhances the compound's stability in biological systems. The consistent appearance as a lyophilized powder facilitates handling and quantification for experimental use, while the high purity specification ensures reproducible results in research applications.

Manufacturing Process

Synthetic Route and Process Optimization

The manufacturing of this compound requires specialized synthetic approaches to accommodate its unique D-amino acid composition and ensure high purity of the final product. While the search results do not provide a complete step-by-step synthesis for this compound specifically, they do offer valuable insights into peptide synthesis strategies that can be applied to its production. The synthetic approach must address the challenges associated with D-amino acid incorporation and maintain stereochemical integrity throughout the process.

Critical considerations for this compound manufacturing include:

  • Solid-Phase Peptide Synthesis (SPPS): Employ Fmoc or Boc chemistry with appropriate side-chain protection groups to facilitate sequential D-amino acid incorporation.
  • Coupling Efficiency: Utilize coupling agents such as HATU, HBTU, or TFFH with equimolar equivalents of both protected amino acids and coupling reagents to ensure complete reactions.
  • Stereo-integrity: Implement rigorous analytical controls (e.g., chiral HPLC) to monitor for epimerization during the synthesis process.
  • Cleavage and Deprotection: Optimize cleavage cocktail composition (e.g., TFA-based mixtures with appropriate scavengers) to simultaneously remove side-chain protecting groups and release the peptide from the resin while minimizing side reactions.
  • Purification: Apply preparative reverse-phase HPLC with C18 or C8 columns using water-acetonitrile gradients containing 0.1% TFA to achieve the required ≥98% purity specification [1].

Recent advances in synthetic methodologies for complex peptides, particularly those incorporating non-standard amino acids, emphasize the importance of process optimization. The application of Quality by Design (QbD) principles to peptide manufacturing can help identify Critical Process Parameters (CPPs) and establish a Design Space that ensures consistent product quality [3]. For this compound specifically, the D-amino acid composition provides an advantage in synthesis by reducing racemization concerns compared to L-D mixed sequences, though it still requires specialized handling.

Process Optimization and Scalability

To transition from laboratory-scale synthesis to manufacturable quantities, process optimization focuses on several key factors:

  • Resin Selection: Utilize high-loading, mechanically stable resins (e.g., Wang resin or Rink amide resin) to support the sequential synthesis and accommodate the C-terminal amidation.
  • Coupling Monitoring: Implement real-time monitoring techniques such as ninhydrin testing or FTIR to confirm complete coupling at each step.
  • Environmental Control: Maintain strict temperature and humidity controls during synthesis to ensure batch-to-batch consistency.
  • Purification Strategy: Employ orthogonal purification methods (e.g., ion-exchange chromatography followed by reverse-phase HPLC) to remove specific classes of impurities.
  • Lyophilization Conditions: Optimize freeze-drying parameters (primary and secondary drying temperatures, pressure profiles) to ensure consistent powder characteristics and stability.

The following workflow diagram illustrates the key stages in the this compound manufacturing process:

G Start Process Initiation ResinSwelling Resin Swelling & Conditioning Start->ResinSwelling Deprotection Fmoc Deprotection Piperidine/DMF ResinSwelling->Deprotection Coupling D-Amino Acid Coupling Coupling Agents Deprotection->Coupling Repeat Repeat Cycle for Each Position Coupling->Repeat Next amino acid Repeat->Deprotection Sequence incomplete Cleavage Cleavage from Resin TFA + Scavengers Repeat->Cleavage Sequence complete Purification Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization & Quality Control Purification->Lyophilization FinalProduct Final Product This compound API Lyophilization->FinalProduct

Figure 1: this compound Manufacturing Workflow - This diagram illustrates the key stages in the solid-phase peptide synthesis of this compound, highlighting the cyclical nature of the deprotection and coupling steps.

For organizations without extensive peptide manufacturing capabilities, partnering with established CDMO (Contract Development and Manufacturing Organization) providers specializing in peptide synthesis under cGMP (current Good Manufacturing Practice) standards represents a practical approach to ensuring consistent, high-quality this compound production [2]. These organizations typically have the expertise and infrastructure to address the unique challenges associated with D-amino acid peptide synthesis and can support production from research quantities to commercial scale.

Analytical Methods and Quality Control

Analytical Quality by Design (AQbD) Approach

The complex nature of synthetic peptides necessitates robust analytical methods to ensure consistent quality and performance. The Analytical Quality by Design (AQbD) framework provides a systematic approach to developing and validating analytical procedures that maintain reliability throughout the product lifecycle. For this compound, implementing AQbD begins with defining the Analytical Target Profile (ATP), which specifies the desired performance characteristics of the analytical methods used to assess critical quality attributes [3].

Key components of the AQbD approach for this compound include:

  • Risk Assessment: Utilizing tools such as Ishikawa diagrams and Failure Mode Effects Analysis (FMEA) to identify potential factors affecting analytical method performance.
  • Critical Analytical Procedure Parameters (CAPPs): Determining parameters such as column temperature, mobile phase composition, gradient profile, and detection wavelength that significantly impact method performance.
  • Design of Experiments (DoE): Employing statistical experimental design to understand the relationship between CAPPs and method outcomes, establishing a Method Operable Design Region (MODR).
  • Control Strategy: Implementing ongoing monitoring procedures to ensure the method remains within the MODR during routine use.

The United States Pharmacopeia (USP) General Chapter <1220> "Analytical Procedure Life Cycle" provides a comprehensive framework for applying these principles throughout the method development, validation, and ongoing verification stages [3].

Key Analytical Parameters and Methods

For this compound, several analytical techniques are employed to comprehensively characterize the product and ensure it meets quality specifications:

Table 2: Analytical Methods for this compound Quality Control

Analytical Method Parameters Assessed Acceptance Criteria Critical Parameters
HPLC (Purity) Chromatographic purity, related substances ≥98% main peak Column type (C18), temperature (25±2°C), mobile phase (water-acetonitrile with 0.1% TFA), gradient profile
HPLC (Chiral) Stereochemical purity, L-isomer contamination ≤0.5% L-isomer Chiral stationary phase, mobile phase composition, temperature
Mass Spectrometry Molecular weight confirmation 1228.59±0.5 Da Ionization source (ESI), calibration, resolution
Amino Acid Analysis Composition and stoichiometry Within ±5% of theoretical Hydrolysis conditions (time, temperature), derivatization method
Water Content (Karl Fischer) Residual moisture ≤5.0% Extraction temperature, method validation
FTIR Structural confirmation Matches reference spectrum Sample preparation (KBr pellet), resolution

The analytical workflow for this compound quality control can be visualized as follows:

G Sample This compound Sample IDTests Identity Tests Sample->IDTests PurityTests Purity Assessment Sample->PurityTests MS Mass Spectrometry MW Confirmation IDTests->MS AA Amino Acid Analysis Composition Verification IDTests->AA FTIR FTIR Spectroscopy Structural Confirmation IDTests->FTIR Quality Quality Attribute Summary Report MS->Quality Identity Confirmed AA->Quality Composition Verified FTIR->Quality Structure Confirmed HPLC HPLC Analysis Purity & Related Substances PurityTests->HPLC ChiralHPLC Chiral HPLC Stereochemical Purity PurityTests->ChiralHPLC HPLC->Quality Purity Verified ChiralHPLC->Quality Stereochemistry Confirmed

Figure 2: this compound Analytical Quality Control Workflow - This diagram illustrates the comprehensive testing strategy employed to ensure this compound identity, purity, and quality.

The stereochemical purity of this compound is particularly critical given its all-D-amino acid composition. Even small amounts of L-isomer contaminants could potentially affect both the biological activity and metabolic stability of the product. Therefore, chiral HPLC methods must be rigorously validated to detect and quantify stereoisomers at appropriate sensitivity levels. Similarly, related substance methods should be capable of detecting and quantifying deletion sequences, termination products, and other process-related impurities that may arise during synthesis.

Research Applications and Mechanism of Action

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism that targets key inflammatory pathways while promoting protective cellular responses. Unlike broad-spectrum immunosuppressants, this compound demonstrates selective immunomodulation that preserves overall immune function while specifically counteracting pathological inflammatory processes. The primary mechanisms include:

  • Cytokine Suppression: this compound significantly inhibits the production and release of pivotal pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-12 [1]. These cytokines play central roles in propagating inflammatory cascades in conditions such as inflammatory bowel disease and rheumatoid arthritis.
  • Heme Oxygenase-1 Induction: The peptide enhances the activity of heme oxygenase-1 (HO-1), a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties [1]. HO-1 induction contributes to tissue protection and repair mechanisms in inflamed tissues.
  • Immune Cell Modulation: While the exact cellular targets continue to be elucidated, evidence suggests this compound influences antigen-presenting cells and T-cell differentiation, shifting the immune balance toward a more regulated state without causing generalized immunosuppression.

The coordinated action of these mechanisms results in a favorable pharmacological profile that addresses multiple aspects of chronic inflammatory conditions while minimizing the risk of opportunistic infections associated with broader immunosuppressive approaches.

Research Applications and Experimental Models

This compound has demonstrated potential across multiple research areas, primarily focusing on immune-mediated inflammatory conditions:

Table 3: Research Applications of this compound in Experimental Models

Research Area Experimental Models Key Findings Dosing Considerations
Inflammatory Bowel Disease DSS-induced colitis, TNBS colitis models Reduced mucosal inflammation, improved barrier function, decreased TNF-α and IFN-γ Oral administration (0.1-5 mg/kg), once or twice daily
Rheumatoid Arthritis Collagen-induced arthritis, adjuvant arthritis Attenuated joint inflammation and destruction, modulated cytokine production Oral or subcutaneous administration (0.5-10 mg/kg)
Dermatological Inflammation Psoriasis models, contact hypersensitivity Improved skin lesions, reduced epidermal thickness, decreased inflammatory infiltrate Topical or systemic administration
Systemic Inflammation Sepsis models, endotoxin challenge Improved survival, reduced pro-inflammatory cytokine storm Parenteral administration (1-10 mg/kg)
Pharmacological Research Oral bioavailability studies, stability assessments Demonstrated enhanced metabolic stability due to D-amino acid composition Varied by study objective

The oral bioavailability of this compound represents a significant advantage in many experimental settings, particularly for gastrointestinal applications where local action combined with systemic effects may contribute to therapeutic efficacy. The D-amino acid composition confers resistance to proteolytic degradation in the gastrointestinal tract, allowing effective administration via the oral route without the need for specialized formulation technologies [1].

In inflammatory bowel disease models, this compound has shown particular promise, with studies demonstrating significant reduction in colonic inflammation, preservation of epithelial barrier function, and modulation of the local immune environment. These effects correlate with decreased production of critical inflammatory mediators and enhanced expression of protective factors such as HO-1, highlighting the multi-targeted approach through which this compound exerts its therapeutic effects.

Experimental Protocols

In Vitro Immunomodulatory Activity Assay

Purpose: To evaluate the effect of this compound on cytokine production in activated immune cells.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs) or appropriate cell lines (e.g., THP-1, RAW 264.7)
  • This compound stock solution (1 mM in sterile water or DMSO)
  • Cell culture medium (RPMI-1640 with 10% FBS)
  • Lipopolysaccharide (LPS) or other appropriate stimulants
  • Cytokine detection kits (TNF-α, IFN-γ, IL-12)
  • Cell culture plates (96-well for ELISA, 24-well for intracellular cytokine staining)

Procedure:

  • Prepare PBMCs or cell lines at appropriate density (1×10^6 cells/mL for PBMCs, 5×10^5 cells/mL for cell lines).
  • Seed cells in culture plates and allow to adhere (if applicable) for 2-4 hours.
  • Pre-treat cells with this compound at concentrations ranging from 1 μM to 100 μM for 1 hour.
  • Stimulate cells with LPS (100 ng/mL) or other appropriate stimulants for 4-24 hours depending on the cytokine of interest.
  • Collect culture supernatants for ELISA analysis according to kit manufacturer's instructions.
  • For intracellular cytokine staining, add protein transport inhibitor during the final 4-6 hours of stimulation, then fix, permeabilize, and stain cells according to standard flow cytometry protocols.
  • Analyze data relative to stimulated controls without this compound treatment.

Expected Results: this compound should demonstrate dose-dependent inhibition of pro-inflammatory cytokine production, with IC50 values typically in the low micromolar range.

In Vivo Colitis Model Protocol

Purpose: To evaluate the efficacy of this compound in an experimental model of inflammatory bowel disease.

Materials:

  • Mice (C57BL/6, 6-8 weeks old, male)
  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
  • This compound for in vivo administration (prepared in sterile saline or water)
  • Disease Activity Index (DAI) scoring sheet
  • Tissue collection supplies (fixative, embedding materials)

Procedure:

  • Induce colitis by administering 2.5-3.5% DSS in drinking water for 5-7 days.
  • Administer this compound (0.1-5 mg/kg) or vehicle control once or twice daily via oral gavage, beginning simultaneously with DSS administration.
  • Monitor mice daily for weight loss, stool consistency, and occult blood to calculate DAI.
  • Euthanize mice at study endpoint (typically day 7-10).
  • Collect colon tissue for length measurement, histopathological analysis, and cytokine expression profiling.
  • Process tissue for H&E staining and immunohistochemistry according to standard protocols.
  • Score histological features using a validated scoring system (e.g., 0-4 for inflammation, crypt damage, and infiltration).

Expected Results: this compound-treated mice should demonstrate improved DAI scores, preserved colon length, reduced histological inflammation, and decreased expression of pro-inflammatory cytokines compared to vehicle-treated controls.

Stability and Storage

Storage Conditions: this compound should be stored at -20°C in a dry environment, protected from light. The lyophilized powder is stable for at least 24 months under these conditions [1]. For long-term storage, desiccant should be included in the storage container to maintain low moisture content.

Reconstitution and Handling: For experimental use, this compound should be reconstituted in an appropriate solvent based on the application:

  • For in vitro studies: Sterile water, PBS, or culture medium
  • For in vivo administration: Sterile saline or water
  • For analytical purposes: HPLC-grade water or mobile phase

Reconstituted solutions should be used promptly, with any remaining aliquots stored at -20°C for short-term use (typically up to 1 week) or -80°C for longer storage. Repeated freeze-thaw cycles should be avoided.

Stability-Indicating Methods: The stability of this compound should be monitored using validated HPLC methods capable of detecting degradation products. Accelerated stability studies can support the assigned expiration dating and provide insights into potential degradation pathways.

Conclusion and Outlook

This compound represents a promising approach to managing complex inflammatory disorders through its targeted mechanism of action and favorable physicochemical properties. The D-amino acid composition provides distinct advantages in terms of metabolic stability and oral bioavailability, addressing significant limitations of conventional peptide therapeutics. The manufacturing process, while requiring specialized expertise in peptide synthesis, can be optimized to produce high-quality material suitable for both investigational and potential clinical applications.

As research continues to elucidate the full therapeutic potential of this compound, adherence to robust manufacturing practices and comprehensive analytical control strategies will be essential for generating consistent, reliable data. The application of Quality by Design principles to both manufacturing and analytical processes provides a framework for ensuring product quality throughout the development lifecycle.

Future directions for this compound research include further exploration of its mechanisms of action, expansion into additional inflammatory indications, and potential combination therapies with existing treatment modalities. Additionally, formulation development may further enhance its delivery and therapeutic index for specific applications. With its unique properties and promising preclinical profile, this compound represents an important candidate in the ongoing development of advanced peptide-based therapeutics for inflammatory conditions.

References

Delmitide purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delmitide

This compound, also known as RDP58, is a novel 10-amino acid peptide composed of D-amino acids (a D-isomer decapeptide) with the sequence d(Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-NH2) [1] [2]. Its unique structure results from computer-aided rational design based on HLA-derived peptides [1].

This peptide is recognized for its potent anti-inflammatory activity, functioning as a locally active inhibitor of pro-inflammatory cytokine synthesis [1] [2]. Its primary mechanism of action involves disrupting the formation of the MyD88/IRAK/TRAF6 protein complex, a key signaling pathway in the innate immune response. This disruption occurs at a post-transcriptional step, inhibiting the production of cytokines such as TNF-α, IFN-γ, IL-2, and IL-12 without altering their mRNA expression [1] [2]. This compound also upregulates heme oxygenase-1 activity, which contributes to its anti-inflammatory effects [2].

Key Characteristics of this compound

The table below summarizes the fundamental physicochemical and biological properties of this compound as reported in the literature.

Property Description
CAS Number 287096-87-1 [2]
Molecular Weight 1228.57 g/mol [2]
Formula C59H105N17O11 [2]
Sequence (Shortened) d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH2) [2]
Activity Orally active [2]
Primary Mechanism Post-transcriptional inhibitor of TNF-α, IFN-γ, IL-12; disrupts MyD88/IRAK/TRAF6 complex [1] [2]
Research Applications Ulcerative colitis, inflammatory bowel disease (IBD), Crohn's disease, chemotherapy-induced GI toxicity models [1] [2]
Bioavailability Little to no systemic absorption after oral administration in animal models [1]

This compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the molecular signaling pathway targeted by this compound, which underlies its anti-inflammatory mechanism of action.

G TLR Toll-like Receptor (TLR) Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK IRAK Kinase MyD88->IRAK TRAF6 TRAF6 Protein IRAK->TRAF6 MAPK MAPK Pathway (p38, JNK) Activation TRAF6->MAPK NFkB Transcription Factors NF-κB & AP1 Activation TRAF6->NFkB CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-12) MAPK->CytokineProduction NFkB->CytokineProduction This compound This compound (RDP58) Inhibition Inhibition of Complex Formation This compound->Inhibition Binds to HO1 Upregulation of Heme Oxygenase-1 This compound->HO1 Induces Inhibition->MyD88 Disrupts

Research Applications & Protocol Considerations

While specific purification protocols for this compound are not publicly detailed, the following information can guide your experimental design based on its known uses and properties.

  • In Vivo Efficacy Models: this compound has shown efficacy in animal models of inflammatory bowel disease. For example, in mice with TNBS-induced colitis, oral administration of this compound at 2.5, 5, and 10 mg/kg daily significantly reduced diarrhea, weight loss, and histological inflammation scores [1] [2]. It has also been shown to mitigate gastrointestinal toxicity and mortality associated with the chemotherapeutic agent CPT-11 [2].
  • Handling and Formulation: As an orally active peptide with minimal systemic absorption, formulation strategies likely focus on local delivery to the gastrointestinal tract [1]. Its stability may be attributed to its D-amino acid structure, which confers resistance to proteolytic degradation, a common challenge with L-peptides [3].
  • General Purification Context: The production of therapeutic peptides like this compound for research or clinical use must follow Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs) [4]. While the specific chromatographic steps for this compound are not described, a platform process for complex biopharmaceuticals might include multiple purification steps such as Tangential Flow Filtration (TFF) and chromatography using commercially available resins (e.g., ion exchange) [5]. The general workflow for purifying a biopharmaceutical product is outlined below.

G CellHarvest Cell Culture & Harvest Clarification Clarification (Remove cells/debris) CellHarvest->Clarification TFF1 Initial TFF (Concentration) Clarification->TFF1 Chrom1 Chromatography Step 1 (e.g., Capture) TFF1->Chrom1 Chrom2 Chromatography Step 2 (e.g., Polishing) Chrom1->Chrom2 ViralClearance Viral Clearance Steps Chrom2->ViralClearance TFF2 Final TFF & Buffer Exchange ViralClearance->TFF2 FinalAPI Final Purified API TFF2->FinalAPI

References

Delmitide Acetate: Key Physical & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physical characteristics and solubility information for Delmitide acetate as provided by manufacturers.

Parameter Specification / Value
Product Name This compound acetate (RDP58 acetate) [1]
Appearance White to off-white lyophilized powder [1]
Purity ≥ 98.55% (HPLC-grade, GMP) [1]
Molecular Weight ~1288.62 g/mol [1]
Recommended Solvent Sterile water or aqueous buffer [1]
Approximate Solubility in Water 6 - 8 mg/mL [1]
Assisted Solubilization Methods Gentle heating (around 37°C), brief ultrasonic treatment [1]
Storage Conditions Store at –20°C in a dry, dark environment; avoid repeated freeze-thaw cycles [1]

Experimental Protocol: Reconstitution and Handling

For consistent results, please follow this detailed protocol for preparing this compound stock solutions.

  • Preparation and Reconstitution

    • Equipment & Materials: Low-protein-binding microcentrifuge tubes and pipette tips, sterile water or your chosen buffer (e.g., PBS), a 0.22 µm sterile syringe filter.
    • Procedure: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Gently tap the vial to ensure the powder is at the bottom. Reconstitute to a concentration of 1-10 mM (or as needed for your assay) using the solvent. If the powder does not dissolve completely, briefly vortex the solution at a medium setting.
    • Assisted Dissolution: For stubborn dissolution, place the vial in a water bath at 37°C for 1-2 minutes or use a brief ultrasonic bath treatment (15-30 seconds) [1].
  • Sterilization and Storage

    • Filter the reconstituted solution through a 0.22 µm sterile filter into a new, sterile vial to ensure sterility [1].
    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide.
    • Store aliquots at -20°C or lower for long-term stability [1].
  • Working Solution Preparation

    • Thaw an aliquot on ice or in a refrigerator.
    • Dilute the stock solution to the desired working concentration using an appropriate assay buffer. For very low concentrations, consider adding a carrier protein like BSA (0.1-1%) to prevent adsorption to tube walls [1].

Troubleshooting Common Solubility & Experiment Issues

Here are solutions to frequently encountered problems.

  • Problem: Peptide will not dissolve fully, or solution appears cloudy.

    • Solution: First, verify the solvent pH. Slightly acidic buffers can sometimes improve solubility. If the solution remains cloudy after gentle heating and sonication, it may indicate the presence of insoluble impurities. Centrifuge the solution briefly (e.g., 5 minutes at 10,000-14,000 x g) and carefully pipette the clarified supernatant for use.
  • Problem: Inconsistent results between experiments or loss of biological activity.

    • Solution: This is often related to peptide degradation or handling.
      • Check Storage: Confirm that the peptide has been stored at -20°C or below and has not undergone multiple freeze-thaw cycles. Always use fresh aliquots when possible.
      • Verify Concentration: The peptide's molecular weight is ~1288.62 g/mol. Use this to accurately calculate molarities. Confirm concentration using a method like UV spectrophotometry if available.
      • Confirm Assay Conditions: Ensure that the pH and ionic strength of your assay buffer are compatible with this compound's stability.
  • Problem: Unexpectedly high background or non-specific binding in cellular assays.

    • Solution: this compound is a highly active peptide. Titrate the dose carefully to establish a dose-response curve. Including proper controls, such as a vehicle control (the solvent alone) and, if available, a scrambled-sequence or inactive peptide control, is crucial for interpreting results accurately.

Experimental Workflow Visualization

The diagram below outlines the logical workflow for preparing and troubleshooting this compound in experiments.

G This compound Experimental Workflow start Start: Reconstitute Lyophilized Powder step1 Add Sterile Water start->step1 step2 Vortex Briefly step1->step2 decision1 Fully Dissolved? step2->decision1 step3 Apply Gentle Heat or Sonication decision1->step3 No step5 Filter Sterilize (0.22 µm) decision1->step5 Yes decision2 Fully Dissolved? step3->decision2 step4 Centrifuge & Use Supernatant decision2->step4 No decision2->step5 Yes step4->step5 step6 Aliquot & Store at -20°C step5->step6 end Proceed to Assay step6->end

Key Considerations for Research Use

  • Mechanism of Action: this compound is a rationally designed, orally active d-isomer decapeptide. Its mechanism involves suppressing the production of key pro-inflammatory cytokines (TNF-α, IFN-γ, IL-12) and upregulating heme oxygenase-1, making it valuable for ulcerative colitis and inflammation research [1].
  • Research-Use Only: This peptide is intended for laboratory research and is not for human or veterinary use [1]. Handle with appropriate PPE and dispose of waste according to institutional regulations.

References

Delmitide FAQs & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Delmitide and what is its primary mechanism of action?

A1: this compound (also known as RDP58) is a novel, orally active decapeptide composed of D-amino acids, known for its potent anti-inflammatory properties [1] [2].

  • Primary Mechanism: It inhibits the production of key pro-inflammatory cytokines, including TNF-α, IFN-γ, and interleukin (IL)-12 [1] [2]. It acts at a post-transcriptional step, meaning it does not alter TNF mRNA expression but inhibits TNF synthesis at the protein level [2].
  • Molecular Target: this compound targets the formation of the MyD88/IRAK/TRAF6 protein complex. By disrupting this early signal transduction pathway, it inhibits the synthesis of pro-inflammatory cytokines and upregulates protective proteins like heme oxygenase-1 [2].
  • Main Research Application: It is primarily investigated for the treatment of inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease [3] [2].

Q2: What are the critical storage conditions for this compound?

A2: The consensus from multiple chemical and peptide suppliers indicates that this compound should be stored at low temperatures to maintain stability [1] [3] [4]. The following table summarizes the recommended storage conditions:

Condition Specification Source / Rationale
Long-Term Storage -20°C A common requirement cited by multiple suppliers [1] [3] [4].
Physical Form Lyophilized (freeze-dried) powder The most stable form for peptides during storage [1].
Shipping On blue ice Indicates the need for a cold chain during transport [3].

Q3: How should this compound be reconstituted and handled to ensure stability?

A3: While specific protocols for this compound were not available in the search results, the following guidance is based on general best practices for handling therapeutic peptides, inferred from the available data.

  • Use Sterile, Apryogenic Water: Always use high-purity, sterile water or a suitable buffer for reconstitution to prevent contamination and degradation.
  • Gentle Mixing: Avoid vortexing or vigorous shaking, as this can introduce air bubbles and denature the peptide. Gently swirl or invert the vial to dissolve the powder.
  • Aliquot for Single Use: After reconstitution, aliquot the peptide solution into single-use volumes. Repeated freezing and thawing can degrade the peptide and lead to stability issues.
  • Store Reconstituted Solutions at -80°C: If not used immediately, reconstituted this compound should be stored at -80°C to maximize stability over the short term.

The diagram below outlines a general workflow for handling and testing this compound, integrating stability considerations.

G Start Receive Lyophilized this compound Storage Store at -20°C Start->Storage Reconstitute Reconstitute with Sterile Solvent Storage->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Test Perform Analytical QC Aliquot->Test Use Proceed with Experiment Test->Use StoreRecon Store at -80°C Test->StoreRecon If not used immediately StoreRecon->Use Thaw on ice when needed

Q4: What analytical methods should I use to verify this compound's stability and purity?

A4: To troubleshoot potential stability problems, you should implement a rigorous Quality Control (QC) protocol. The "Perform Analytical QC" step in the workflow above typically involves the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and detecting degradation products. A single, sharp peak typically indicates a pure and intact peptide. The appearance of additional peaks suggests degradation or impurities.
  • Mass Spectrometry (MS): Used to confirm the identity and molecular weight of the peptide. It can detect modifications such as oxidation or deamidation that commonly occur during storage or handling.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the precise molecular structure and confirming the correct folding of the peptide, though it may not be routinely used in all labs.

Addressing Information Gaps and Further Research

The search results I obtained are limited, consisting mainly of product catalog summaries and broad review articles. They lack the deep technical details on stability issues that are crucial for your technical support center.

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Scientific Literature: Perform a targeted search on academic databases like PubMed or Google Scholar using keywords such as "This compound stability profile," "RDP58 degradation," or "This compound formulation optimization."
  • Review Patent Documents: Patent filings, such as those related to peptide synthesis and formulation ( [5] [6]), can sometimes contain valuable, detailed experimental data on stability and handling.
  • Reach Out to Experts: Contacting the manufacturers listed in the supplier webpages or academic researchers who have published on this compound could provide unpublished data or practical insights.

References

FAQs on Delmitide Mechanism & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of action of Delmitide? While the exact mechanism of this compound is proprietary, it is understood to be an immunomodulatory peptide. Based on its class, its activity likely involves interaction with specific host immune cell pathways rather than direct, non-specific microbial membrane disruption [1]. Other well-studied immunomodulatory AMPs, such as LL-37, provide a reference model. These peptides can:

  • Modulate Immune Signaling: They can suppress overly aggressive inflammatory responses by downregulating signaling through receptors like TLR4 [1] [2].
  • Promote Cell Survival & Function: Some AMPs inhibit apoptosis (programmed cell death) and enhance the phagocytic activity of immune cells like macrophages [2].
  • Activate Angiogenesis and Migration: Peptides like LL-37 are known to promote wound healing by activating angiogenesis and the migration of cells like keratinocytes [1].

Q2: What are the critical storage and handling considerations for this compound? Stability is a common challenge for peptide therapeutics. Although specific data for this compound is not available, general best practices for peptides include:

  • Storage: Aliquot and store at -20°C or -80°C in a lyophilized form to prevent repeated freeze-thaw cycles. For reconstituted solutions, follow the manufacturer's recommended buffer, as some peptides are stable for only a short time in solution.
  • Handling: Use sterile, low-protein-binding tubes and tips to minimize surface adsorption and peptide loss.
  • Buffer Conditions: The activity and solubility of peptides can be highly dependent on pH and the presence of salts. Consult any available data sheets for optimal reconstitution buffers.

Troubleshooting Guide for Key Assays

The tables below outline common issues, potential causes, and solutions for assays frequently used in AMP and drug development research. These are generalized guidelines that should be adapted and validated for this compound.

Table 1: Troubleshooting Western Blot Analysis for this compound or Its Targets Optimizing the detection of this compound itself or downstream signaling proteins (e.g., in MAPK, PI3K-Akt pathways [3]).

Problem Potential Cause Solution
Weak or No Signal Low abundance of target protein [4]. Increase protein load; optimize lysis buffer with protease/phosphatase inhibitors; use a more sensitive detection method (e.g., chemiluminescent substrates).
Inefficient transfer. Validate transfer efficiency with reversible stains like Ponceau S; optimize transfer time and conditions (semi-dry vs. wet) [5].
Incorrect antibody dilution or specificity. Perform antibody titration; use a different, validated antibody specific to your target [5] [4].
High Background Incomplete blocking. Extend blocking time; test different blocking agents (e.g., BSA, non-fat milk, commercial blockers) [5].
Insufficient washing. Increase wash volume, duration, and frequency. All washing steps should be performed at 4°C to minimize non-specific binding [5].
Antibody concentration too high. Titrate both primary and secondary antibodies to find the optimal dilution [5].
Non-specific Bands Non-specific antibody binding. Include negative control samples; ensure antibody is specific for the target protein across species.
Protein degradation. Always keep samples on ice; use fresh protease inhibitors [5].

Table 2: Troubleshooting Cell-Based Assays (e.g., Cytokine Secretion, Viability) Addressing issues when measuring this compound's immunomodulatory effects on immune cells.

Problem Potential Cause Solution
High Variability in Replicates Inconsistent cell seeding. Ensure a homogeneous cell suspension and use consistent pipetting techniques. Use automated cell counters for accuracy.
Edge effects in culture plates. Use tissue culture-treated plates and consider using a plate sealant to prevent evaporation in outer wells.
Lack of Expected Effect Incorrect cell model or stimulation. Validate that your chosen immune cell model (e.g., PBMCs, macrophages) expresses the putative receptor for this compound. Optimize the co-stimulation conditions (e.g., LPS concentration, timing) [2].
Peptide activity loss. Confirm peptide concentration and purity; ensure proper storage and handling to maintain stability.
Cytotoxicity at Low Doses Intrinsic peptide properties. Titrate the peptide to find a therapeutic window. Some AMPs exhibit cytotoxicity at higher concentrations [1] [2]. Test cell viability using multiple assays (e.g., MTT, LDH release).

Experimental Protocols for Key Techniques

1. Protocol: Western Blot for Detecting Low-Abundance Signaling Proteins This protocol is adapted from general best practices and a study optimizing Tissue Factor detection [4], which is relevant for detecting low-abundance proteins involved in this compound's signaling.

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice. Determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis: Load an optimized amount of protein (e.g., 20-40 µg, determined by titration) onto a 4-20% gradient SDS-PAGE gel. Run at constant voltage until the dye front reaches the bottom.
  • Transfer: Transfer proteins to a PVDF membrane using a wet transfer system at 4°C for 90 minutes. Confirm transfer with Ponceau S staining.
  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is preferred for phospho-specific antibodies [5].
  • Primary Antibody Incubation: Incubate with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with agitation.
  • Washing: Wash the membrane 3 times for 10 minutes each with TBST at 4°C [5].
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  • Washing: Repeat the washing step as above.
  • Detection: Develop the blot using a high-sensitivity chemiluminescent substrate and image with a digital imager, ensuring the signal is not saturated.

2. Protocol: Isolating and Stimulating Human Peripheral Blood Mononuclear Cells (PBMCs) This is a foundational protocol for studying immunomodulatory drugs like this compound on primary human immune cells.

  • Isolation: Dilute fresh human blood with PBS. Carefully layer the blood-PBS mixture over Ficoll-Paque in a centrifuge tube. Centrifuge at 400-500 × g for 30-40 minutes at room temperature with the brake off.
  • Collection: After centrifugation, aspirate the opaque layer of PBMCs at the interface. Transfer the PBMCs to a new tube.
  • Washing: Wash the cells 2-3 times with PBS by centrifuging at 300 × g for 10 minutes to remove platelets and residual Ficoll.
  • Stimulation: Resuspend PBMCs in complete culture medium (e.g., RPMI-1640 with 10% FBS). Seed cells into plates and pre-treat with this compound at various concentrations for a set time (e.g., 1-2 hours).
  • Activation: Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) to activate immune pathways. Incubate for a desired period (e.g., 6-24 hours).
  • Analysis: Collect supernatant for cytokine analysis (ELISA/Multiplex) and harvest cells for RNA/protein extraction (for qPCR/Western blot).

Signaling Pathway Diagrams

Based on the literature, immunomodulatory AMPs often act through key signaling pathways. The following diagrams illustrate potential pathways that this compound might engage.

Diagram 1: Putative Anti-inflammatory Pathway of this compound in Macrophages

This diagram shows a hypothesized mechanism where this compound suppresses inflammation by inhibiting the NF-κB pathway, a common effect of immunomodulatory AMPs like LL-37 [1] [2].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88/TRIF MyD88/TRIF TLR4->MyD88/TRIF Activates InflammatoryResponse InflammatoryResponse NFkB NFkB NFkB->InflammatoryResponse Induces (TNF-α, IL-6) This compound This compound This compound->TLR4 Binds? This compound->NFkB Suppresses Nuclear Transfer IKK IKK This compound->IKK Inhibits MyD88/TRIF->IKK Activates IKK->NFkB Phosphorylates

Diagram 2: Experimental Workflow for Profiling this compound Activity

This flowchart outlines a logical sequence of experiments to characterize the immunomodulatory effects of this compound, from initial setup to mechanistic analysis.

G Start 1. Cell Model Selection (PBMCs, Macrophages) A 2. Treatment Groups: - Vehicle Control - Stimulus (e.g., LPS) - Stimulus + this compound Start->A B 3. Assay Readout A->B C 3a. Supernatant Analysis (Cytokine ELISA) B->C D 3b. Cell Lysate Analysis (Western Blot, qPCR) B->D E 4. Data Integration & Pathway Hypothesis C->E D->E F 5. Targeted Validation (e.g., siRNA, Inhibitors) E->F

Key Considerations for Your Research

  • Start with General Principles: The guidance here is based on established molecular biology and immunology techniques. You will need to optimize every condition (cell type, peptide concentration, timing) specifically for this compound.
  • Validate Your Tools: The most critical step is to validate all antibodies, assays, and cell models with appropriate controls before applying them to study this compound. Inconsistent results often stem from unreproducible protocols or non-specific reagents [5].
  • Consult Available Data: Always refer to any patent literature, initial discovery publications, or manufacturer's documentation for this compound, as these may contain crucial specific information not available in general scientific databases.

References

Delmitide Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and storage conditions for Delmitide to ensure its stability in your experiments.

Parameter Specification / Condition
Appearance White to off-white lyophilized powder [1]
Purity ≥ 98% (HPLC verified) [1]
Recommended Storage Temperature (Lyophilized) -20°C, in a dry and light-protected environment [1]
Alternative Storage Temperature (Lyophilized) -20°C (powder form) [2]
Storage Temperature (Solution) -80°C (when in solvent) [2]
Solubility Soluble in water, PBS, and DMSO [1]
Stability (Lyophilized) Stable for ≥ 24 months under recommended storage conditions [1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents [2]

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem: Peptide does not fully dissolve upon reconstitution.

  • Potential Cause: The lyophilized powder can sometimes form a dense cake, or the solvent may be too cold.
  • Solution: Gently warm the solution to 37°C and briefly vortex. If particles persist, use a brief sonication treatment in a water bath to aid dissolution [3].

Problem: Experimental results show high variability or lack of efficacy.

  • Potential Cause 1: Degradation of the peptide due to improper storage or handling.
  • Solution 1:
    • Always store the peptide at -20°C or below immediately upon receipt.
    • Avoid repeated freeze-thaw cycles after reconstitution. Prepare small, single-use aliquots of the stock solution.
    • Use low-binding tubes (e.g., siliconized tubes) to minimize peptide loss by adsorption to container walls [3].
  • Potential Cause 2: The concentration of the stock solution is inaccurate.
  • Solution 2: Ensure the peptide is fully dissolved as described above. Gentle heating and ultrasonic treatment can assist in achieving accurate concentrations [3].

Problem: Need to ensure sterility for cell-based assays.

  • Solution: After the peptide is fully dissolved in your chosen solvent (e.g., sterile water or buffer), filter the solution through a 0.22 µm membrane filter to ensure sterility before use in cell cultures [3].

Experimental Protocol: Reconstitution and Storage

This workflow outlines the key steps for properly handling this compound from receipt to disposal.

Start Receive Lyophilized This compound Vial A Confirm storage at -20°C in dark, dry place Start->A B Centrifuge vial briefly to bring powder to bottom A->B C Add sterile solvent (e.g., Water, PBS) B->C D Gently vortex and warm to 37°C if needed C->D E Sonicate briefly if undissolved material remains D->E F Prepare single-use aliquots E->F G Store aliquots at -80°C or lower F->G H Use aliquot once and discard remainder G->H End Dispose of waste per institutional regulations H->End

FAQ for Researchers

Q1: What is the typical shelf life of this compound? When stored as a lyophilized powder at -20°C in a dry, light-protected container, this compound is stable for at least 24 months [1].

Q2: Can this compound be administered orally in animal models? Yes. A key characteristic of this compound is its design as a D-isomer decapeptide, which provides enhanced stability against enzymatic degradation in the gastrointestinal tract, making it suitable for oral administration in experimental models [1].

Q3: What are the primary hazards associated with handling this compound? According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE) and refer to the official SDS for comprehensive handling and disposal instructions [2].

Q4: What is the recommended procedure for disposing of this compound and its solutions? Dispose of contents and containers at an approved waste disposal plant. Always follow institutional, local, and national regulations for chemical and biological waste [2].

References

Deltamethrin Degradation Products and Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary degradation products of the insecticide Deltamethrin identified in the scientific literature [1] [2].

Degradation Product Chemical Class Formation Pathway
3-Phenoxybenzaldehyde (3-PBald) Aldehyde Ester cleavage (Hydrolysis, photolysis) [1] [2]
3-Phenoxybenzoic Acid (3-PBA) Carboxylic acid Oxidation of 3-Phenoxybenzaldehyde [2]
cis-Deltamethrinic acid Carboxylic acid Ester cleavage (Hydrolysis) [1]
α-hydroxy-3-phenoxy-benzeneacetonitrile Alcohol/Nitrile Photooxidation or decyanation [1]
Inactive Deltamethrin (i-DLM) Stereoisomer Epimerization at the α-benzyl carbon [1]

A co-culture of specific bacteria can efficiently break down Deltamethrin and its key metabolite, 3-PBA. The pathway can be visualized as follows [2]:

G DLM Deltamethrin PBald 3-Phenoxybenzaldehyde (3-PBald) DLM->PBald Hydrolysis (A. junii LH-1-1) PBA 3-Phenoxybenzoic Acid (3-PBA) PBald->PBA Oxidation Phenol Phenol PBA->Phenol Degradation (K. pneumoniae BPBA052) Other Other Metabolites (benzenedicarboxylic ester, etc.) PBA->Other Degradation (K. pneumoniae BPBA052)

Experimental Protocol for Microbial Degradation

This methodology is adapted from a study that used a bacterial co-culture to degrade Deltamethrin and its metabolite, 3-PBA [2].

  • Chemicals and Media: Prepare an Optimized Mineral Salt Medium (OMSM) per the formula in the search results. Deltamethrin and 3-PBA standards are used for analysis [2].
  • Microbial Strains: The protocol uses Acinetobacter junii LH-1-1 (to degrade Deltamethrin) and Klebsiella pneumoniae BPBA052 (to degrade 3-PBA) [2].
  • Inoculum Preparation: Grow each strain separately in Luria-Bertani (LB) broth for 24 hours at 30°C. Harvest the cells and adjust the density to approximately 1.0 × 10⁸ cells/mL [2].
  • Co-culture Setup:
    • Inoculum Ratio: Use a 7.5:2.5 (v/v) ratio of A. junii LH-1-1 to K. pneumoniae BPBA052 [2].
    • Staggered Inoculation: Inoculate the medium with A. junii LH-1-1 first, and 24 hours later, inoculate with K. pneumoniae BPBA052 [2].
    • Incubation: Carry out degradation in OMSM supplemented with a small amount of tryptone, at 30°C with shaking [2].
  • Analysis and Kinetics:
    • Monitor degradation using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify metabolites [2].
    • Model the degradation kinetics using a first-order kinetic model: Ct = C₀ * e^(-kt), where C₀ and Ct are the initial concentration and concentration at time t, and k is the degradation rate constant [2].

Frequently Asked Questions

  • What is the main obstacle to efficient Deltamethrin biodegradation? The main obstacle is the toxicity and antibacterial activity of its primary intermediate metabolite, 3-Phenoxybenzoic Acid (3-PBA), which can inhibit the growth of degrading microbes [2].

  • Why is a co-culture system more effective than a single strain? A co-culture combines the metabolic capabilities of different organisms. One strain degrades the parent compound, while the other simultaneously removes the inhibitory metabolite, leading to a more efficient and complete degradation process [2].

  • What factors affect the stability of Deltamethrin in formulations? Stability is highly dependent on the environment. In water-based formulations, an alkaline pH (8-9) and higher temperatures can significantly increase the degradation rate. The compound is also sensitive to UV light, which can cause ester cleavage and isomerization [1].

A Note on the Compound of Interest

The information presented here is scientifically robust, but it pertains to Deltamethrin. For accurate and specific information on Delmitide degradation, I would recommend the following steps:

  • Verify the Compound Name: Please confirm if your research intent is indeed focused on the insecticide Deltamethrin.
  • Consult Specialized Databases: If you are studying the peptide drug this compound, searching dedicated pharmaceutical patent and literature databases (like the one referenced in [3]) would be a more productive path.

References

Delmitide Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide is a novel D-amino acid decapeptide with potent anti-inflammatory properties [1]. Its sequence is 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH2 (where "r" is D-arginine and "nle" is norleucine) [2] [1]. It is also known as RDP58 [3].

  • Mechanism of Action: this compound inhibits the production of key pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, and IL-12) by disrupting the formation of the MyD88/IRAK/TRAF6 protein complex in the TLR signaling pathway [1]. This action occurs at a post-transcriptional step, without altering TNF mRNA levels, and also enhances heme oxygenase-1 activity [1].
  • Primary Research Application: It is a promising candidate for treating inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, and shows potential in oncology to modulate the tumor microenvironment [2] [1].
  • Key Characteristics:
    • High Stability: As a synthetic D-isomer peptide, it is less susceptible to proteolytic degradation [2] [1].
    • Oral Activity: Notably effective via oral administration, with little to no systemic absorption observed in animal models, suggesting a local gut action [1].
    • Favorable Toxicity Profile: Demonstrated to be well-tolerated in animal studies [1].

Troubleshooting Common Experimental Issues

Here are some common challenges and solutions to enhance this compound's efficacy in your experiments:

Issue Possible Cause Suggested Solution
Low in vivo efficacy (oral admin) Degradation in GI tract; inadequate dosing Use stable D-amino acid form; confirm animal dose at 2.5-10 mg/kg daily [1] [3].
Inconsistent cytokine inhibition Improper pathway targeting; low peptide purity Verify disruption of MyD88/IRAK/TRAF6 complex; source peptide with ≥95% purity [2] [1].
Poor solubility Peptide aggregation Solubilize according to mfr. protocol (e.g., DMSO stock); dilute in buffer/saline [3].
Lack of expected synergy Sub-optimal comb. therapy design Explore combo with checkpoint inhibitors to modulate tumor microenvironment [2].

Experimental Protocols & Data

For your reference, here are quantitative data and standardized protocols from the literature.

In Vivo Dosing and Efficacy (Mouse Model) The following table summarizes effective dosing from a colitis model [3]:

This compound Acetate Dose Effect on CPT-11-Induced Colitis
2.5 mg/kg daily Marked mitigation of diarrhea and mucosal inflammation.
5 mg/kg daily Significant reduction in mortality.
10 mg/kg daily Inhibition of TNF-α, IFN-γ, and IL-12; improved tumor response.

In Vitro Formulation Calculator (from [3]) For a 20g mouse, 10 mg/kg dosage, and 100 μL dosage volume:

  • Working Solution Concentration: 2 mg/mL
  • Mother Liquor Preparation: Dissolve 2 mg of drug in 50 μL DMSO (40 mg/mL concentration).
  • In Vivo Formulation (Example): 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O.

Antimicrobial Susceptibility Testing (AST) for Peptides Standard AST methods for conventional antibiotics may not accurately reflect peptide efficacy [4]. For physiologically relevant results:

  • Use cation-adjusted Mueller-Hinton broth [4].
  • Consider testing efficacy in biological matrices (e.g., sputum, plasma, urine) to better predict clinical performance [4].
  • Be aware that parameters like pH and salt concentration can significantly impact results [4].

Visualizing the Mechanism: The TLR Signaling Pathway and this compound's Action

This diagram illustrates the signaling pathway that this compound disrupts.

G TLR TLR Activation by Ligand MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Transcription Cytokine Gene Transcription (TNF-α, IFN-γ, IL-12) MAPK->Transcription NFkB->Transcription This compound This compound (RDP58) Inhibition Point This compound->TRAF6 Disrupts Complex Formation

Figure 1: this compound inhibits pro-inflammatory cytokine production by disrupting the MyD88/IRAK/TRAF6 complex formation, a key step in the TLR signaling pathway [1].

Key Considerations for Preclinical Development

  • IND Submission Path: If your research progresses toward clinical trials, an Investigational New Drug (IND) application must be submitted to the FDA. This requires data demonstrating the product is reasonably safe for initial human use [5].
  • Antimicrobial Peptide (AMP) Context: While this compound is primarily immunomodulatory, understanding the broader field of AMPs is valuable. AMPs are promising alternatives to conventional antibiotics due to their broad-spectrum activity and lower potential for resistance [4] [6]. Some AMPs, like Bacitracin, require Zinc (Zn²⁺) for activity, and Zn(II) ions themselves can exhibit antimicrobial effects [7] [8].

References

Strategies for Mitigating Peptide Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in peptide therapeutic development, which is highly relevant to toxicity mitigation, is their inherent susceptibility to proteolysis (breakdown by enzymes). Strategies to address this can also improve safety profiles by reducing off-target interactions and metabolic byproducts [1].

The table below summarizes some key technical approaches.

Strategy Description Primary Rationale in Toxicity Mitigation
Backbone Modification (β-peptides) [1] Replaces natural α-amino acids with β-amino acids (containing an extra backbone methylene group). Alters the peptide's structure to resist proteolytic degradation, potentially reducing the formation of toxic breakdown products and off-target effects.
Use of D-Amino Acids [1] Incorporates the mirror-image (D-) forms of amino acids instead of the natural L-forms. Makes the peptide unrecognizable to most human proteases, thereby increasing metabolic stability and half-life, which can lower dosing frequency and exposure-related toxicity.
Peptide Capping & Cyclization [1] Protecting the peptide termini (N- and C-) or creating a cyclic structure. Shields the peptide from exopeptidases (enzymes that cleave from the ends), enhancing stability and potentially improving target specificity.
Sequence Alteration [1] Changing specific amino acid residues in the sequence that are susceptible to proteolysis. Directly removes sites of enzymatic degradation, increasing stability. Can also be used to remove residues responsible for unintended immune reactions or other toxic effects.

Experimental Protocol: Assessing Immunomodulatory Risk

A significant source of peptide toxicity is unintended modulation of the immune system. The following protocol outlines a methodology to assess a peptide's effect on key immune cells, particularly macrophages, which is a common source of inflammatory toxicity [2].

1. Cell Culture Preparation

  • Isolate primary macrophages (e.g., from mouse bone marrow) or use a macrophage cell line like RAW264.7.
  • Culture cells in appropriate media and seed them into multi-well plates for treatment.

2. Peptide Treatment

  • Prepare a dilution series of the peptide (e.g., Delmitide) across a concentration range.
  • Treat the macrophages with the peptides for a predetermined time (e.g., 6-24 hours). Include controls (vehicle-only) and a positive control (e.g., LPS for inflammation).

3. Analysis of Cell Surface Markers via Flow Cytometry

  • Harvest the cells and stain them with fluorescently-labeled antibodies against key immunomodulatory surface markers.
  • Key Markers to Analyze [2]:
    • Co-stimulatory Molecules: CD80, CD86, CD40.
    • Antigen Presentation Molecules: Major Histocompatibility Complex I and II (MHC I, MHC II).
  • Analyze using flow cytometry. An increase in these markers may indicate unwanted immune activation.

4. Quantification of Cytokine Secretion

  • Collect the cell culture supernatant after treatment.
  • Use ELISA or a multiplex cytokine array to measure the concentration of secreted cytokines.
  • Key Cytokines to Monitor [2]:
    • Pro-inflammatory: Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6.
    • Anti-inflammatory: IL-10.
    • Chemokines: MCP-1, IL-8.

5. Data Interpretation

  • Compare the expression levels of surface markers and cytokines in treated cells versus controls.
  • A significant, dose-dependent increase in pro-inflammatory cytokines and activation markers suggests a potential risk for inflammatory toxicity in vivo.

Visualizing the Experimental Workflow

The diagram below outlines the immunomodulatory risk assessment protocol.

A Cell Culture Preparation (Primary Macrophages or RAW264.7) B Peptide Treatment (Dilution Series & Controls) A->B C Harvest Cells & Supernatant B->C D Flow Cytometry Analysis (CD80, CD86, MHCII) C->D E Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-10) C->E F Data Interpretation & Toxicity Risk Assessment D->F E->F

Visualizing Immunomodulatory Mechanisms

To help you understand potential mechanisms, the following diagram illustrates how known antimicrobial peptides (AMPs) like LL-37 can modulate macrophage activity, which provides a model for investigating similar peptides [2].

cluster_path1 Pathway Activation cluster_path2 Inflammatory Regulation cluster_path3 Cell Fate & Function LL37 Peptide (e.g., LL-37) P2X7R P2X7 Receptor LL37->P2X7R Cytokines Modulates Cytokine Release: ↑ MCP-1, IL-8 ↓ IL-12, MIP-1α LL37->Cytokines Pyroptosis Inhibits Pyroptosis & Caspase-1 Activation LL37->Pyroptosis Phagocytosis Promotes Phagocytosis LL37->Phagocytosis MAPK p38 MAPK / ERK1/2 P2X7R->MAPK LTB4 Stimulates Leukotriene B4 (LTB4) Release MAPK->LTB4

How to Proceed Without Specific "this compound" Data

  • Verify the Compound Name: Double-check the spelling and nomenclature. "this compound" may be an internal code name, a typo, or a very newly developed compound. The correct international nonproprietary name (INN) might yield better results.
  • Search for Structural or Target Analogues: If you know the peptide's target (e.g., a specific receptor) or its structural class (e.g., a defensin or cathelicidin derivative [2]), you can search for toxicity data on similar peptides.
  • Consult Specialized Databases: Search in patents, clinical trial registries (ClinicalTrials.gov), and specialized peptide databases (such as the Antimicrobial Peptide Database, APD3 [3]).

References

Delmitide pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Despite the lack of direct data, the search results point to valuable strategies and considerations for your research on peptide therapeutics like Delmitide:

  • Consult Authoritative Sources: For the most accurate and current information on this compound, checking official regulatory documents from agencies like the FDA or European Medicines Agency, and searching clinical trial registries such as ClinicalTrials.gov for any ongoing or completed trials is highly recommended.
  • Understand General Peptide Challenges: The development of Antimicrobial Peptides (AMPs), a category that includes this compound, faces challenges like high toxicity, sensitivity to proteolytic degradation, low stability, and poor pharmacokinetics [1] [2]. These are key factors in any PK comparison.
  • Leverage Modern Design Methods: Recent research focuses on optimizing AMPs through rational design and computational tools using artificial intelligence and machine learning to improve their performance, which is crucial for developing viable therapeutics [2].
  • Consider Specialized Testing: Standard antimicrobial susceptibility testing may not accurately reflect the efficacy of AMPs. More physiologically relevant testing in biological matrices (e.g., blood plasma, sputum) can provide better predictions of clinical success [3].

Key Elements for a PK Comparison

Based on standard pharmacokinetic analysis, here is a framework of the data you would typically want to compile for a comparative guide. You can use this as a template once you gather the necessary information.

Parameter This compound Alternative A Alternative B
Absorption
Bioavailability (%) Data needed Data needed Data needed
Tmax (h) Data needed Data needed Data needed
Distribution
Volume of Distribution (L/kg) Data needed Data needed Data needed
Plasma Protein Binding (%) Data needed Data needed Data needed
Metabolism
Proteolytic Stability Data needed Data needed Data needed
Primary Metabolic Pathway Data needed Data needed Data needed
Elimination
Half-life (h) Data needed Data needed Data needed
Clearance (L/h/kg) Data needed Data needed Data needed
Route of Excretion Data needed Data needed Data needed
PK/PD Index
Primary PK/PD Driver (e.g., AUC/MIC) Data needed Data needed Data needed

Experimental Workflow for PK/PD Analysis

The methodology for establishing a robust PK/PD profile, as seen in studies for other drugs, often follows a multi-step process [4]. The diagram below outlines a generalized workflow that you can adapt for this compound.

Start Start: PK/PD Analysis Preclinical Preclinical In-Vivo/In-Vitro Studies Start->Preclinical PD Identify Pharmacodynamic (PD) Target (e.g., AUC/MIC for efficacy) Preclinical->PD PopPK Develop Population Pharmacokinetic (PK) Model Preclinical->PopPK MCE Perform Monte Carlo Experiments (Simulate 10,000 patients) PD->MCE PopPK->MCE PTA Calculate Probability of Target Attainment (PTA) MCE->PTA Breakpoint Determine PK/PD Breakpoint PTA->Breakpoint

References

Delmitide competitive analysis

Author: Smolecule Technical Support Team. Date: February 2026

Delmitide (RDP58) Profile

This compound is a novel D-amino acid decapeptide with anti-inflammatory effects, primarily investigated as a potential therapy for inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease [1].

  • Mechanism of Action: this compound reduces the production of key inflammatory cytokines (TNF-α, IFN-γ, IL-2, and IL-12) by acting at a post-transcriptional step [1]. It targets the formation of the MyD88/IRAK/TRAF6 protein complex, thereby inhibiting early signal transduction pathways that lead to the expression of these cytokines [1].
  • Key Characteristics:
    • Discovered via computer-aided rational design based on HLA-derived peptides [1].
    • Shown to reduce inflammation in animal models of colitis (e.g., TNBS-induced colitis in rats), improving symptoms like diarrhea and weight loss [1].
    • Preclinical data in dogs and mice indicate little to no systemic absorption after oral administration, suggesting a localized action in the gut and a potentially favorable safety profile [1].

This compound's Signaling Pathway

The diagram below illustrates the mechanism by which this compound exerts its anti-inflammatory effect, based on the described pharmacologic action [1].

G TLR Toll-like Receptor (TLR) Activation MyD88 Adaptor Protein MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK p38 / JNK (MAPK pathway) TRAF6->MAPK NFkB Transcription Factor NF-κB TRAF6->NFkB CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-12) MAPK->CytokineProduction NFkB->CytokineProduction This compound This compound (RDP58) This compound->MyD88 Inhibits Complex Formation

Summary of Available Preclinical Data

The table below consolidates key experimental findings from the available literature on this compound [1].

Experimental Aspect Findings for this compound (RDP58)
Primary Mechanism Post-transcriptional inhibitor of TNF-α; disrupts MyD88/IRAK/TRAF6 complex formation [1].
In Vitro Effects Reduced IFN-γ and TNF production by biopsies and lamina propria mononuclear cells from Crohn's disease patients [1].
In Vivo Model (TNBS-induced colitis in rats) Reduced diarrhea and weight loss; improved histological and macroscopic inflammation scores; enhanced re-epithelialization [1].
Pharmacokinetics (Preclinical) Little to no systemic absorption observed in dogs and mice after oral administration [1].
Proposed Advantages Novel mechanism; localized action in the gut; potentially low systemic side effects [1].

How to Proceed with a Competitive Analysis

The search results indicate that this compound was a promising candidate, but the most recent specific data found was from a 2022 article [1]. A full competitive analysis for today's context requires more current and directly comparative data. Here is a suggested path forward:

  • Identify Key Competitors: For inflammatory bowel disease, this includes other advanced biologics (e.g., anti-TNF agents like Infliximab, anti-integrins like Vedolizumab), small molecules (e.g., JAK inhibitors), and other peptide-based therapies in development.
  • Gather Comparative Data: Focus on finding head-to-head clinical trials or, if unavailable, use adjusted indirect comparison methods. This statistical technique allows for the comparison of two treatments that have not been directly tested against each other in a trial, by using their common comparison to a control (like a placebo or standard treatment) [2].
  • Compare Critical Metrics: For a meaningful comparison, you will need to collect data on:
    • Efficacy: Clinical response/remission rates, endoscopic improvement, biomarker levels (e.g., CRP).
    • Safety & Tolerability: Rates of serious adverse events, infections, and specific side-effect profiles.
    • Pharmacokinetics: Dosing frequency, bioavailability, half-life.
    • Development Stage: Current phase of clinical trials (Phase I, II, III) or market approval status.

References

Scientific Profile of Delmitide (RDP58)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core scientific data available for Delmitide from published studies.

Attribute Details
Other Name(s) RDP58 [1]

| Sequence | 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH₂ (A D-amino acid decapeptide; r = Arginine, nle = Norleucine, g = Glycine, y = Tyrosine) [1] | | Mechanism of Action | Inhibits proinflammatory cytokine (TNF-α, IFN-γ, IL-2, IL-12) synthesis at a post-transcriptional step; disrupts formation of the MyD88/IRAK/TRAF6 protein complex in the TLR signaling pathway [1] | | Key Preclinical Findings | • Reduced diarrhoea and weight loss in TNBS-induced colitis in rats [1] • Improved histological and macroscopic inflammation scores [1] • Decreased IFN-γ and TNF production in biopsies from Crohn's disease patients [1] | | Reported Clinical Findings | • Potential novel therapy for ulcerative colitis, effective in a clinical study (no head-to-head data provided) [1] • Little to no systemic absorption after oral administration in dogs and mice [1] • Reported as safe and well-tolerated [1] |

This compound's Mechanism of Action

Based on the available literature, this compound exerts its anti-inflammatory effect by locally disrupting a key signaling pathway responsible for the production of proinflammatory cytokines. The following diagram illustrates this mechanism.

G TLR Toll-like Receptor (TLR) Activation MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK Complex MyD88/IRAK/TRAF6 Complex TRAF6 TRAF6 IRAK->TRAF6 TRAF6->Complex MAPK p38 / JNK MAPK Activation Complex->MAPK NFkB AP-1 / NF-κB Activation Complex->NFkB CytokineProduction Proinflammatory Cytokine Production (TNF-α, IFN-γ, IL-2, IL-12) MAPK->CytokineProduction NFkB->CytokineProduction This compound This compound (RDP58) This compound->Complex Inhibits Formation

Diagram: Proposed Anti-inflammatory Mechanism of this compound

The diagram shows that this compound is proposed to act by targeting the early intracellular signaling events following Toll-like receptor (TLR) activation. It disrupts the protein-protein interactions necessary to form the MyD88/IRAK/TRAF6 complex, thereby preventing the downstream activation of MAPK and NF-κB pathways that drive the production of proinflammatory cytokines [1].

References

Delmitide alternative peptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delmitide

This compound (also known as RDP58 or Allotrap 1258) is a novel D-amino acid decapeptide developed through computer-aided rational design [1] [2]. Its sequence is 2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH2 [2].

  • Mechanism of Action: this compound is a potent anti-inflammatory agent that inhibits the production of key pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, and IL-12) [2]. It acts at a post-transcriptional step, disrupting the formation of the MyD88/IRAK/TRAF6 protein complex in the TLR signaling pathway. This disruption occurs pre-MAPK, ultimately preventing the activation of transcription factors like AP-1 and NF-κB [2].
  • Development Status: According to the latest available information (last update March 2022), this compound's development has been discontinued for a range of conditions, including atopic dermatitis, multiple sclerosis, and psoriasis. Its highest development phase for Crohn's disease and Ulcerative colitis was "No development reported" in the US and Europe as of 2010 [1].

The following diagram illustrates the signaling pathway targeted by this compound.

G TLR Toll-like Receptor (TLR) Activation MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK NFkB NF-κB / AP-1 Activation MAPK->NFkB CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-12) NFkB->CytokineProduction This compound This compound (RDP58) Inhibition This compound->MyD88 Disrupts Complex Formation

This compound's Anti-inflammatory Mechanism

Promising Alternative Peptide Classes

While this compound's development has stalled, research into therapeutic peptides has advanced significantly. The table below compares this compound with other innovative peptide classes that show promise, particularly in areas like antimicrobial and anti-intracellular infection applications.

| Peptide / Class | Origin / Design | Primary Mechanism of Action | Key Experimental Findings & Activity | Development Status | | :--- | :--- | :--- | :--- | :--- | | This compound (RDP58) [1] [2] | Computer-aided rational design of a D-amino acid decapeptide. | Post-transcriptional inhibitor of TNF-α, IFN-γ, IL-2, IL-12; disrupts MyD88/IRAK/TRAF6 complex [2]. | Reduced inflammation in TNBS-induced colitis in rats; decreased cytokine production in CD patient biopsies [2]. | Development reported as discontinued for multiple indications (e.g., Crohn's, UC, psoriasis) as of 2010-2022 [1]. | | CPP-Modified AMPs (R44KS*, V31KS*, R23FS*) [3] | Engineered peptides containing an amyloidogenic fragment from S. aureus S1 protein and one or two Cell-Penetrating Peptides (CPPs: TAT, Antp) [3]. | Membrane disruption and potential intracellular targeting; enhanced cellular uptake via CPPs [3]. |

  • R44KS*: Most potent single peptide (MIC: 1.5 µM vs. P. aeruginosa, 1.5 µM vs. E. coli, 3 µM vs. S. aureus, 6 µM vs. MRSA) [3].
  • Combinations (e.g., R44KS/V31KS): Showed synergy (FICI <0.5) or additive effects, lowering effective MICs [3].
| Early research phase (in vitro studies published 2025). | | Lipidated AMPs [4] | Conjugation of fatty acid chains (e.g., C8-C12) to native Host-Defense Peptides (HDPs). | Enhanced interaction with and disruption of bacterial membranes due to increased hydrophobicity [4]. | Optimal acyl chain length (C8-C12) improved antimicrobial activity without undue toxicity. Activity is highly dependent on peptide sequence and lipid chain length [4]. | Preclinical research phase; design strategies being refined. | | Crot-1 [5] | Identified from a CPP database using a novel AI-driven and molecular dynamics (MD) simulation framework. | Targets intracellular bacteria; high membrane penetration efficiency and biocompatibility [5]. | Effectively eradicated intracellular MRSA, outperforming vancomycin; no apparent cytotoxicity to host cells [5]. | Early research phase (in vitro and in vivo validation). | | Computer-Aided / AI-Designed Peptides [6] | De novo design using AI (e.g., AlphaFold3) and molecular dynamics simulations. | Targeting previously "undruggable" intracellular proteins (e.g., KRAS) or specific pathogen vulnerabilities [6]. | AI-designed cyclic peptides showed promise in pancreatic cancer models; structural insights aid in targeting bacterial proteins [6]. | Emerging discovery and design platform; several candidates in preclinical stages. |

Experimental Data and Protocols for Key Alternatives

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies and data from the studies on the most promising alternatives.

CPP-Modified Antimicrobial Peptides (R44KS, V31KS, R23FS*)

The following diagram outlines the general workflow for testing these engineered peptides.

G PeptideDesign Peptide Engineering & Synthesis BacterialStrains Selection of Bacterial Strains PeptideDesign->BacterialStrains MICAssay Minimum Inhibitory Concentration (MIC) Assay BacterialStrains->MICAssay BacterialStrainsDetail Gram-negative: E. coli K12, P. aeruginosa ATCC 28753 Gram-positive: S. aureus 209P, MRSA ATCC 43300, B. cereus BacterialStrains->BacterialStrainsDetail CombinationStudy Combination Synergy Study MICAssay->CombinationStudy MICDetail Broth microdilution method; Incubation for 15 hours MICAssay->MICDetail FICAnalysis FIC Index (FICI) Analysis CombinationStudy->FICAnalysis FICDetail ΣFIC = FICA + FICB Synergy: ΣFIC ≤ 0.5 FICAnalysis->FICDetail

Workflow for Testing CPP-Modified AMPs

  • Quantitative Results: The table below summarizes the Minimum Inhibitory Concentration (MIC) data for the individual CPP-modified peptides against various bacterial strains [3].
Bacterial Strain R23FS* MIC (µM) V31KS* MIC (µM) R44KS* MIC (µM)
Pseudomonas aeruginosa 6 12 1.5
Escherichia coli ≥3 Similar to R23FS* 1.5
Staphylococcus aureus ≥6 ≥12 3
MRSA Data not fully shown Data not fully shown 6
AI-Driven Discovery of Anti-Intracellular Peptides (e.g., Crot-1)
  • Experimental Workflow: The identification of Crot-1 involved a multi-step computational and experimental process [5]:
    • AI-Based Screening: Candidate peptides were screened from the CPPsite 2.0 database using multiple AI activity prediction models to assess antimicrobial activity, permeation efficiency, and biocompatibility simultaneously.
    • Molecular Dynamics (MD) Simulations: A "CPP microscopic dynamics research system" was used to explore the atomic-level mechanism of peptide-membrane interactions, providing support for candidate selection.
    • In Vitro/In Vivo Validation: The most promising candidate, Crot-1, was validated through experiments demonstrating its superior efficacy against intracellular MRSA compared to vancomycin and its lack of apparent cytotoxicity.

Key Trends and Research Directions

The field of therapeutic peptides is rapidly evolving to overcome historical limitations. Here are some central strategies reflected in the alternatives to this compound:

  • Overcoming Delivery Barriers: The use of Cell-Penetrating Peptides (CPPs) and lipidation are prominent strategies to enhance cellular uptake, bioavailability, and membrane interaction, thereby improving efficacy against intracellular targets and bacteria [3] [4].
  • Rational and AI-Driven Design: Modern peptide discovery has moved beyond pure screening. Computer-aided design (as used for this compound) and advanced AI frameworks are now central to de novo peptide design, optimizing for activity, stability, and selectivity from the outset [5] [6].
  • Combination Therapies: Research into synergistic peptide combinations offers a path to enhance antibacterial efficacy, reduce required doses, and lower the risk of resistance development [3].

References

Understanding Superiority Trials

Author: Smolecule Technical Support Team. Date: February 2026

A superiority trial is designed to demonstrate that a new investigational treatment (e.g., Delmitide) is more effective than a control treatment, which could be a placebo or an existing standard of care [1] [2].

The core hypotheses are structured as follows:

  • Null Hypothesis (H₀): The new treatment is not superior to the control. (μ₁ - μ₀ ≤ Δ)
  • Alternative Hypothesis (H₁): The new treatment is superior to the control. (μ₁ - μ₀ > Δ)

Here, μ₁ and μ₀ represent the mean effect of the new treatment and control, respectively. The key element is Δ (delta), which is the margin of clinical significance [1]. This is the smallest difference in effect that is considered clinically meaningful. A difference smaller than Δ, even if statistically significant, would not be considered clinically important [1] [2].

The diagram below illustrates the logical flow and decision-making process in a superiority trial.

G Start Start Superiority Trial H0 Null Hypothesis (H₀): this compound is NOT superior to control Start->H0 H1 Alternative Hypothesis (H₁): this compound IS superior to control H0->H1 DataCollection Collect and Analyze Experimental Data H1->DataCollection StatisticalTest Statistical Test: Is effect > Δ with confidence? DataCollection->StatisticalTest ConcludeSuperiority Reject H₀, Accept H₁ Conclude Superiority StatisticalTest->ConcludeSuperiority Yes ConcludeNotSuperior Fail to Reject H₀ Superiority Not Demonstrated StatisticalTest->ConcludeNotSuperior No

Key Elements for Your Comparison Guide

Since direct data on this compound is unavailable, here are the critical components you would need to research and include to build an objective comparison.

Define the Comparison Context
  • Control Group: What is this compound being compared against? Is it a placebo, or an active comparator (another established drug)?
  • Primary Endpoint: What is the main outcome measured to determine "superiority"? (e.g., reduction in a specific biomarker, clinical symptom score, survival rate).
  • Pre-specified Margin (Δ): State the clinically significant difference (Δ) that was chosen for the trial and the justification for this value [2].
Structure for Data Presentation

Once you have the data, you can organize it in a clear, structured table. Below is a hypothetical template.

Experimental Parameter This compound Group Control Group Statistical Significance (p-value) Clinical Significance (vs. Δ)
Primary Endpoint (e.g., Mean Score Change)
Secondary Endpoint 1
Secondary Endpoint 2
Adverse Event Rate (%)
Outline of Core Experimental Protocols

The methodology must be detailed enough to be reproducible. Here is a general workflow for generating the data used in a superiority trial.

G CellCulture In Vitro Cell Culture (Select relevant cell line) Treatment Treatment Groups: - this compound - Control/Comparator - Vehicle CellCulture->Treatment Assays Functional & Efficacy Assays (e.g., ELISA, Cytokine Release, Cell Viability) Treatment->Assays Analysis Data Analysis (Determine effect size and variability) Assays->Analysis AnimalModel In Vivo Animal Model (Establish disease model) Dosing Randomization and Dosing (this compound vs. Control) AnimalModel->Dosing Endpoint Endpoint Assessment (Measure primary outcome) Dosing->Endpoint Histology Tissue Collection & Analysis (e.g., Histopathology, Biomarker) Endpoint->Histology

Detailed Protocol Steps:

  • In Vitro Studies:

    • Objective: To establish proof-of-concept and mechanism of action at a cellular level.
    • Methodology: Treat relevant cell lines (e.g., immune cells, cancer cells) with varying concentrations of this compound and the control compound. Use assays like ELISA to quantify cytokine secretion, flow cytometry for cell surface marker expression, or MTT assay for cell proliferation/viability [3] [4].
    • Data Analysis: Calculate IC₅₀/EC₅₀ values, dose-response curves, and statistical differences using t-tests or ANOVA.
  • In Vivo Studies:

    • Objective: To evaluate efficacy and safety in a living organism.
    • Methodology: Utilize a disease-appropriate animal model (e.g., murine model of inflammation). Randomize animals into this compound, control, and vehicle groups. Administer treatments blindly.
    • Endpoint Measurement: Objectively measure the primary endpoint (e.g., tumor size reduction, score of disease activity, levels of a specific blood biomarker).
    • Data Analysis: Compare group means for the primary endpoint, adjusting for multiple comparisons if needed. The effect size from this analysis is crucial for the sample size calculation of subsequent clinical trials [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

16

Exact Mass

1227.81794723 g/mol

Monoisotopic Mass

1227.81794723 g/mol

Heavy Atom Count

87

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5759XTJ706

Sequence

RXXXRXXXGY

Wikipedia

Delmitide

Dates

Last modified: 02-18-2024

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